PD159790
描述
属性
CAS 编号 |
179598-53-9 |
|---|---|
分子式 |
C16H18F3IN4 |
分子量 |
450.24 g/mol |
IUPAC 名称 |
N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H18F3IN4/c1-2-24-7-3-4-11(9-24)21-14-12-8-10(20)5-6-13(12)22-15(23-14)16(17,18)19/h5-6,8,11H,2-4,7,9H2,1H3,(H,21,22,23) |
InChI 键 |
IRWWFCJIOHCTMV-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PD159790; PD 159790; PD-159790. |
产品来源 |
United States |
Foundational & Exploratory
In Vitro Function of PD159790: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PD159790 is a chemical compound identified with the CAS number 179598-53-9 and the systematic IUPAC name N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine. While the chemical structure and basic identifiers of this compound are established, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding its specific in vitro biological functions, mechanism of action, and associated signaling pathways.
This technical guide aims to consolidate the currently available structural information for this compound and to highlight the absence of published data on its biological activity. This document will serve as a foundational reference for researchers initiating studies on this compound, while clearly delineating the current knowledge gaps.
Chemical and Physical Properties
A summary of the key identifiers and computed properties for this compound is presented below. This information is crucial for the accurate identification and handling of the compound in a laboratory setting.
| Property | Value |
| CAS Number | 179598-53-9 |
| Molecular Formula | C₁₆H₁₈F₃IN₄ |
| IUPAC Name | N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine |
| Molecular Weight | 450.24 g/mol |
| Canonical SMILES | CCN1CCCC(C1)NC2=NC(=C(C=C3I)C3=C2)C(F)(F)F |
Current Status of Biological Research
Despite targeted searches across multiple scientific databases and research platforms, no peer-reviewed articles, patents, or technical documents detailing the in vitro function of this compound could be retrieved. The existing information is primarily limited to its listing in chemical supplier catalogs.
This lack of data means that the following critical aspects of its pharmacology and cell biology remain unknown:
-
Molecular Target(s): The specific protein(s), enzyme(s), receptor(s), or other cellular components with which this compound interacts have not been identified.
-
Mechanism of Action: The biochemical and cellular processes through which this compound exerts any potential biological effect are yet to be elucidated.
-
Signaling Pathways: There is no information on whether this compound modulates any known cellular signaling cascades.
-
In Vitro Assays: No standardized or published experimental protocols for testing the activity of this compound in cell-based or biochemical assays are available.
-
Quantitative Data: Consequently, there is no quantitative data such as IC₅₀, EC₅₀, or Kᵢ values to report.
Proposed Initial Research Workflow
For researchers interested in characterizing the in vitro function of this compound, a logical first step would be to perform broad-spectrum screening assays. A proposed initial workflow is outlined below.
Caption: Proposed workflow for the initial characterization of this compound's in vitro activity.
Conclusion
This compound represents a chemical entity with a defined structure but an uncharacterized biological profile. For the scientific community, this presents an opportunity for novel discovery. Future research will be essential to uncover its potential therapeutic applications and to understand its role in cellular processes. As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound's in vitro functions. Researchers are encouraged to publish their findings to contribute to the collective knowledge base for this compound.
PD159790 discovery and development history
An In-depth Technical Guide on the Discovery and Development of an Epidermal Growth Factor Receptor (EGFR) Inhibitor
To the Researcher:
Given the core requirement for a detailed technical guide, including quantitative data and experimental protocols, a comprehensive report on PD159790 cannot be compiled from the available public information.
Therefore, this guide will focus on a closely related and extensively studied compound, Tyrphostin AG-1478 , a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] The information available for AG-1478 allows for a thorough examination that aligns with the in-depth nature of the original request.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[6]
Discovery and Development of Tyrphostin AG-1478
Tyrphostin AG-1478, with the chemical name N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride, was identified as a potent and selective inhibitor of EGFR.[4] The development of tyrphostins as protein tyrosine kinase inhibitors was a significant step in targeted cancer therapy.
Lead Optimization and Structure-Activity Relationship (SAR)
While specific details on the initial screening and lead optimization for AG-1478 are not extensively detailed in the provided results, the quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. Structure-activity relationship studies of related quinazoline derivatives have shown that substitutions at the 4- and 6-positions are critical for potent and selective inhibition.
Mechanism of Action
Tyrphostin AG-1478 functions as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR.[6] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.
Signaling Pathway Inhibition
By blocking EGFR autophosphorylation, AG-1478 effectively inhibits major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to the proliferation and survival of cancer cells.
Quantitative Biological Data
The potency and selectivity of Tyrphostin AG-1478 have been characterized in various assays.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 3 nM | Cell-free kinase assay | EGFR | [2][3] |
| IC50 | >100 µM | Cell-free kinase assay | HER2-Neu | [2] |
| IC50 | >100 µM | Cell-free kinase assay | PDGFR | [2] |
| IC50 | 1 µM | Cell proliferation assay | NCI-H2170 NSCLC cells | [4] |
| IC50 | 0.07 µM | EGF-induced mitogenesis | BaF/ERX cells | [2] |
| IC50 | 0.2 µM | EGF-induced mitogenesis | LIM1215 cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of EGFR inhibitors like Tyrphostin AG-1478.
EGFR Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of Tyrphostin AG-1478 in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reaction Setup: In a 384-well plate, add the diluted AG-1478 or vehicle control.
-
Enzyme Addition: Add purified recombinant EGFR enzyme to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay or fluorescence-based assays).
-
Data Analysis: Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Plate EGFR-overexpressing cells (e.g., A431) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of Tyrphostin AG-1478 for a specified time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with a known concentration of EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells and then lyse them to release cellular proteins.
-
Detection of Phospho-EGFR: Quantify the amount of phosphorylated EGFR in the cell lysates using methods such as ELISA or Western blotting with an antibody specific for phospho-EGFR.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR or a housekeeping protein. Plot the normalized data against the inhibitor concentration to calculate the IC50.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H2170) in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of Tyrphostin AG-1478.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Preclinical In Vivo Studies
Preclinical animal models are essential to evaluate the efficacy and pharmacokinetics of a drug candidate.
-
Xenograft Models: Tyrphostin AG-1478 has been shown to inhibit the growth of human tumor xenografts in mice. For instance, it has demonstrated efficacy against A431 xenografts, which overexpress wild-type EGFR, and glioma xenografts expressing a constitutively active EGFR mutant.[2] In some models, AG-1478 has shown synergistic anti-tumor activity when combined with cytotoxic drugs.[2]
-
Pharmacokinetics: Pharmacokinetic studies in mice and rats have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of AG-1478. These studies are crucial for determining appropriate dosing regimens for further clinical investigation.[7]
Conclusion
While the specific development history of this compound remains largely undocumented in public scientific literature, the extensive research on Tyrphostin AG-1478 provides a comprehensive example of the discovery and development of a potent and selective EGFR inhibitor. The data and protocols presented here for AG-1478 offer a detailed technical overview that is representative of the process for this class of targeted cancer therapeutics. Should more specific information on this compound become publicly available, a similar in-depth guide could be constructed.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 5. oncodaily.com [oncodaily.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
ECE-1 Inhibition by PD159790: A Technical Guide to its Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-converting enzyme-1 (ECE-1) is a critical zinc metalloprotease responsible for the final step in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Elevated ECE-1 activity is implicated in the pathophysiology of various diseases, including cancer and cardiovascular disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological role of ECE-1 and the consequences of its inhibition by the selective inhibitor, PD159790. We will delve into the molecular mechanisms, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.
Introduction to Endothelin-Converting Enzyme-1 (ECE-1)
ECE-1 is a type II transmembrane glycoprotein that catalyzes the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, ET-1.[1] This conversion is a crucial regulatory step in the endothelin system. ET-1 exerts its diverse physiological and pathological effects by binding to two G protein-coupled receptors: the endothelin A receptor (ETAR) and the endothelin B receptor (ETBR).
There are four known isoforms of ECE-1 (ECE-1a, -1b, -1c, and -1d), which differ in their N-terminal cytoplasmic tails and subcellular localization.[1] These isoforms exhibit distinct tissue distribution and may have non-redundant functions. The catalytic domain of ECE-1 is located in the extracellular C-terminus.
The Biological Roles of ECE-1
Cardiovascular Regulation
ECE-1 plays a pivotal role in cardiovascular homeostasis. By producing ET-1, a potent vasoconstrictor, ECE-1 contributes to the regulation of blood pressure and vascular tone. Dysregulation of ECE-1 activity has been linked to various cardiovascular diseases, including hypertension and heart failure. Inhibition of ECE-1 can lead to a reduction in blood pressure, highlighting its therapeutic potential in managing these conditions.[2]
Role in Cancer Progression
Elevated expression of ECE-1 has been observed in several types of cancer, including prostate, breast, and colon cancer.[1][3][4] ECE-1, particularly the ECE-1c isoform, is implicated in promoting cancer aggressiveness through both ET-1-dependent and ET-1-independent mechanisms.[1][5]
-
ET-1 Dependent Pathways: ET-1, produced by ECE-1, can act as a mitogen, promoting tumor cell proliferation, survival, and angiogenesis.[3]
-
ET-1 Independent Pathways: ECE-1 has been shown to influence cancer cell invasion and migration through mechanisms that are not solely reliant on ET-1 production.[6] One such mechanism involves the modulation of focal adhesion kinase (FAK) phosphorylation.[6]
This compound: A Selective ECE-1 Inhibitor
This compound is a potent and selective inhibitor of ECE-1. Its ability to block the conversion of big ET-1 to ET-1 makes it a valuable tool for studying the physiological and pathological roles of ECE-1 and a potential therapeutic agent.
Quantitative Data on this compound Inhibition
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | Data not available in the provided search results |
Further literature search is required to obtain specific IC50 values for this compound against ECE-1 and its selectivity against other metalloproteases like neprilysin (NEP) and angiotensin-converting enzyme (ACE).
Signaling Pathways Modulated by ECE-1 Inhibition
The inhibition of ECE-1 by this compound disrupts the normal signaling cascades initiated by ET-1 and may also impact ET-1-independent functions of ECE-1.
Canonical ET-1 Signaling Pathway
The canonical pathway involves the conversion of Big ET-1 to ET-1 by ECE-1. ET-1 then binds to its receptors (ETAR/ETBR) on target cells, activating downstream signaling cascades.
ECE-1 and Focal Adhesion Kinase (FAK) Signaling
ECE-1 activity has been linked to the phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cell migration and invasion.[6] Inhibition of ECE-1 leads to reduced FAK phosphorylation, suggesting a role for ECE-1 in modulating cell motility.[6]
Potential Crosstalk with MAPK/ERK and PI3K/Akt Pathways
Emerging evidence suggests potential crosstalk between the endothelin axis and major intracellular signaling pathways like MAPK/ERK and PI3K/Akt, which are central to cell proliferation, survival, and differentiation. While direct modulation by ECE-1 is still under investigation, the downstream effects of ET-1 are known to involve these pathways. Inhibition of ECE-1 by this compound would consequently be expected to impact these cascades.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ECE-1 inhibition by this compound. Below are generalized protocols for key experiments.
ECE-1 Activity Assay
This assay measures the enzymatic activity of ECE-1 by detecting the conversion of a fluorogenic substrate.
Materials:
-
Recombinant human ECE-1
-
ECE-1 assay buffer
-
Fluorogenic ECE-1 substrate
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in ECE-1 assay buffer.
-
In a 96-well black microplate, add recombinant human ECE-1 to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic ECE-1 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of ECE-1 inhibition on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Boyden chamber inserts (with a porous membrane, e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Cell culture medium (with and without serum)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells in the this compound-treated groups to the control group.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or the vehicle control to the respective groups.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth curves between the treated and control groups to assess the efficacy of this compound.
Conclusion
The inhibition of ECE-1 by selective compounds like this compound represents a promising therapeutic strategy for diseases characterized by an overactive endothelin system, such as certain cancers and cardiovascular disorders. This technical guide has provided a comprehensive overview of the biological rationale for ECE-1 inhibition, highlighting its impact on key signaling pathways. The detailed experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other ECE-1 inhibitors. Future research should focus on elucidating the precise molecular interactions and downstream consequences of ECE-1 inhibition to facilitate the development of novel and effective therapies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Inhibition of big ET-1-induced pressor response by an orally active dual inhibitor of endothelin-converting enzyme and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
PD159790: A Profile of Selectivity for Endothelin-Converting Enzyme-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-converting enzymes (ECE-1 and ECE-2) are key metalloproteases in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Their distinct physiological roles and pH optima have spurred the development of selective inhibitors to dissect their individual contributions in health and disease. This technical guide provides a comprehensive overview of the selectivity of the compound PD159790 for ECE-1 over ECE-2, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams.
Quantitative Selectivity Data
The available data strongly indicates that this compound is a selective inhibitor of ECE-1 with negligible activity against ECE-2 at concentrations that effectively inhibit ECE-1. While a precise IC50 value for this compound against ECE-2 is not available in the reviewed literature, the qualitative data from key studies demonstrates a clear selectivity profile.
| Compound | Target | IC50 | Key Findings | Reference |
| This compound | ECE-1 | 3 µM | Markedly inhibited big ET-1 conversion at pH 6.9. | [1] |
| This compound | ECE-2 | > 30 µM | Unaffected big ET-1 conversion at pH 5.4. | [1] |
Table 1: Inhibitory Activity of this compound against ECE-1 and ECE-2.
Endothelin Biosynthesis and Signaling Pathway
The production of active endothelin peptides is a multi-step process initiated by the cleavage of preproendothelin to big endothelin, which is then converted to its biologically active form by endothelin-converting enzymes.
Caption: Overview of the endothelin synthesis and signaling pathway.
Experimental Protocols
The selectivity of this compound for ECE-1 over ECE-2 was determined by assessing its effect on the conversion of big endothelin-1 (big ET-1) to ET-1 in subcellular fractions of human umbilical vein endothelial cells at pH optima specific for each enzyme.
Enzyme Activity Assay for ECE-1 and ECE-2
This protocol is based on the methodology described by Russell and Davenport (1999).[1]
1. Preparation of Endothelial Cell Homogenates:
-
Human umbilical vein endothelial cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is then subjected to sucrose density gradient centrifugation to obtain subcellular fractions enriched in ECE-1 and ECE-2.
2. Enzyme Inhibition Assay:
-
For ECE-1 Activity:
-
Incubate the subcellular fractions with big ET-1 (substrate) in a buffer with a pH of 6.9 (optimal for ECE-1).
-
In parallel experiments, pre-incubate the enzyme preparation with varying concentrations of this compound (e.g., 30 µM) before adding the substrate.
-
-
For ECE-2 Activity:
-
Incubate the subcellular fractions with big ET-1 in a buffer with a pH of 5.4 (optimal for ECE-2).
-
Similarly, pre-incubate the enzyme preparation with this compound (e.g., 30 µM) in parallel experiments.
-
3. Quantification of ET-1 Production:
-
The amount of ET-1 produced in each reaction is quantified using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage of inhibition of big ET-1 conversion is calculated by comparing the amount of ET-1 produced in the presence and absence of this compound.
-
For ECE-1, an IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve. For ECE-2, the lack of inhibition at a high concentration (30 µM) indicates high selectivity.
Caption: Experimental workflow for determining this compound selectivity.
Logical Relationship of Selectivity Determination
The determination of this compound's selectivity for ECE-1 over ECE-2 is based on a logical experimental design that leverages the distinct biochemical properties of the two enzymes.
Caption: Logical framework for assessing this compound selectivity.
Conclusion
The available evidence robustly supports the classification of this compound as a selective inhibitor of ECE-1. At a concentration of 30 µM, this compound effectively inhibits ECE-1 activity while demonstrating no discernible effect on ECE-2. This selectivity profile, established through pH-dependent enzyme assays, makes this compound a valuable pharmacological tool for elucidating the specific roles of ECE-1 in various physiological and pathological processes. Further research to determine a precise inhibitory constant (Ki) or IC50 for this compound against ECE-2 would provide a more complete quantitative picture of its selectivity.
References
PD159790: An Obscure Compound with Undetermined Therapeutic Potential
Despite its documented chemical structure, the quinazolinamine derivative PD159790 remains an enigmatic entity within the scientific community. A comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of information regarding its therapeutic applications, mechanism of action, and any preclinical or clinical research.
This compound is chemically identified as N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine. Its molecular formula is C16H18F3IN4, and it is registered in chemical databases such as PubChem. However, beyond these basic chemical identifiers, the trail of public information grows cold.
There are no published preclinical studies detailing the compound's activity in cell-based assays or animal models. Consequently, its pharmacological profile, including its potential targets, efficacy, and safety, is unknown. The mechanism by which this compound might exert a biological effect is entirely speculative without experimental data.
Furthermore, a thorough search of global clinical trial registries, including ClinicalTrials.gov, reveals no registered studies, either ongoing or completed, investigating this compound for any therapeutic indication. This absence of clinical research indicates that the compound has not progressed to the human testing phase of drug development.
While the quinazoline scaffold is a common feature in many pharmacologically active compounds, including several approved cancer therapies, the specific combination of substituents in this compound does not correspond to any well-characterized therapeutic agent.
At present, this compound is a chemical compound with no established therapeutic applications. The lack of preclinical and clinical data makes it impossible to provide an in-depth technical guide on its potential uses. For researchers, scientists, and drug development professionals, this compound represents a blank slate. Its potential, if any, remains to be discovered through initial biological screening and subsequent preclinical development. Without such foundational research, any discussion of its therapeutic applications would be purely hypothetical.
PD159790: A Technical Guide to a Selective Endothelin-Converting Enzyme-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the research pertaining to PD159790, a potent and selective non-peptide inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a critical zinc metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this enzymatic conversion, this compound represents a key pharmacological tool for investigating the physiological and pathological roles of the endothelin system. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound and related ECE-1 inhibitors, aimed at providing researchers and drug development professionals with a thorough understanding of this compound's core attributes.
Core Research Areas Investigating this compound
Research into this compound and similar ECE-1 inhibitors has primarily focused on their potential therapeutic applications in diseases characterized by elevated ET-1 levels. These conditions include hypertension, congestive heart failure, and other cardiovascular disorders. The core of this research involves the synthesis of potent and selective inhibitors, their characterization in enzymatic and cell-based assays, and their evaluation in preclinical animal models of disease.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Due to the limited availability of a dedicated primary publication for this compound, data for closely related and well-characterized ECE-1 inhibitors from the same structural class are also included for comparative purposes.
| Compound | Target | Assay Type | IC50/EC50 | Selectivity (vs. NEP) | Reference |
| This compound | ECE-1 | Not Specified | 28.1 µM (EC50) | Not Specified | Commercial Vendor Data |
| CGS 26303 | ECE-1 | Enzyme Inhibition | Moderate Activity | - | [1] |
| CGS 31447 | ECE-1 | Enzyme Inhibition | High Potency | - | [1] |
| Compound 47 | ECE-1 | Enzyme Inhibition | 14 nM (IC50) | ~143-fold | [1] |
Table 1: In Vitro Inhibitory Potency of this compound and Related Non-Peptide ECE-1 Inhibitors.
Experimental Protocols
The following are representative experimental protocols for the synthesis and pharmacological evaluation of non-peptide ECE-1 inhibitors, based on methodologies described for compounds of the same class as this compound.
General Synthesis of Arylacetylene-Containing ECE-1 Inhibitors
A common synthetic route for this class of compounds involves the coupling of key intermediates. A representative procedure is outlined below, based on the synthesis of analogous compounds.
-
Preparation of the Amino Phosphonate Dipeptide Intermediate: This intermediate is typically synthesized through a multi-step process involving the protection of amino and phosphonate groups, followed by peptide coupling reactions.
-
Synthesis of the Arylacetylene Moiety: The arylacetylene component is prepared through standard organic chemistry techniques, often involving Sonogashira coupling or related cross-coupling reactions to introduce the acetylene group onto an aromatic ring.
-
Coupling and Deprotection: The amino phosphonate dipeptide intermediate is then coupled with the activated arylacetylene moiety. The final step involves the deprotection of the phosphonate and other protecting groups, typically under acidic conditions, to yield the final ECE-1 inhibitor.
-
Purification: The final compound is purified using techniques such as column chromatography and reverse-phase high-performance liquid chromatography (HPLC). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro ECE-1 Inhibition Assay
This assay is designed to determine the potency of compounds in inhibiting the enzymatic activity of ECE-1.
-
Enzyme and Substrate Preparation: Recombinant human ECE-1 is used as the enzyme source. A fluorogenic substrate, such as a quenched fluorescent peptide that is cleaved by ECE-1, is utilized.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (e.g., this compound) at various concentrations is pre-incubated with ECE-1 in a suitable buffer.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence over time, resulting from the cleavage of the substrate, is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Evaluation of ECE-1 Inhibition in a Rat Model
This protocol assesses the ability of an ECE-1 inhibitor to block the pressor response induced by big ET-1 in conscious rats.
-
Animal Preparation: Male Sprague-Dawley rats are instrumented with arterial catheters for blood pressure measurement and intravenous catheters for drug administration.
-
Baseline Measurements: After a recovery period, baseline mean arterial pressure (MAP) is recorded.
-
Big ET-1 Challenge: A bolus of big ET-1 is administered intravenously to induce a pressor (vasoconstrictor) response, and the change in MAP is recorded.
-
Inhibitor Administration: The test compound (e.g., this compound) is administered, typically via oral gavage or intravenous infusion.
-
Post-treatment Big ET-1 Challenge: At various time points after inhibitor administration, the big ET-1 challenge is repeated to assess the degree and duration of ECE-1 inhibition.
-
Data Analysis: The percentage inhibition of the big ET-1-induced pressor response is calculated for each time point and dose of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the endothelin signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: Endothelin synthesis pathway and the inhibitory action of this compound on ECE-1.
Caption: Workflow for the in vitro ECE-1 enzyme inhibition assay.
Caption: Experimental workflow for in vivo evaluation of ECE-1 inhibition.
References
PD159790: A Selective Endothelin-Converting Enzyme-1 Inhibitor in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PD159790, a selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), and its role in the context of cardiovascular research. While specific published data on this compound is limited, this document extrapolates its function and potential applications based on the well-established role of selective ECE-1 inhibition in cardiovascular physiology and pathology. The information presented herein is intended to serve as a foundational resource, incorporating data from analogous selective ECE-1 inhibitors to illustrate the mechanistic pathways and experimental considerations relevant to the study of compounds like this compound.
Introduction to this compound and Endothelin-Converting Enzyme-1 (ECE-1)
This compound is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a key metalloprotease in the endothelin (ET) system, responsible for the final and rate-limiting step in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1). The endothelin system is a critical regulator of vascular tone and is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[1]
By selectively inhibiting ECE-1, compounds like this compound block the conversion of the inactive precursor, big ET-1, into the biologically active ET-1. This mechanism offers a targeted approach to modulate the endothelin system and investigate its role in cardiovascular health and disease.
The Endothelin Signaling Pathway
The endothelin signaling pathway plays a pivotal role in cardiovascular homeostasis. The synthesis of mature ET-1 is a multi-step process, culminating in the ECE-1 mediated cleavage of big ET-1. Once formed, ET-1 exerts its effects by binding to two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).
Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ETB receptors are located on both endothelial and vascular smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation via the release of nitric oxide and prostacyclin, while vascular smooth muscle ETB receptors contribute to vasoconstriction.
Selective inhibition of ECE-1, as with this compound, is expected to reduce the levels of mature ET-1, thereby attenuating the downstream signaling cascades that contribute to pathological cardiovascular conditions.
References
The EGFR Inhibitor PD153035: A Technical Guide to its Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the effects of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, on various cancer cell lines. Overexpression and mutations of EGFR are common drivers of tumorigenesis, making it a key target in oncology research and drug development. PD153035 serves as a valuable tool for investigating the roles of EGFR signaling in cancer cell proliferation, survival, and cell cycle regulation. This document details its mechanism of action, summarizes its effects in a quantitative manner, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
PD153035 exerts its anti-cancer effects by specifically targeting the tyrosine kinase domain of the EGFR. By binding to this domain, it inhibits the autophosphorylation of the receptor that is induced by the binding of its ligands, such as Epidermal Growth Factor (EGF).[1][2] This blockade of EGFR phosphorylation prevents the activation of downstream signaling cascades that are crucial for cancer cell growth and survival. The inhibition of EGFR autophosphorylation by PD153035 has been observed at nanomolar concentrations in cancer cell lines that overexpress EGFR.[1][3]
Quantitative Effects of PD153035 on Cancer Cell Lines
The efficacy of PD153035 varies across different cancer cell lines, largely depending on their EGFR expression levels. The following tables summarize the quantitative data on its inhibitory effects.
Table 1: Inhibition of Cell Proliferation (IC50) by PD153035
| Cell Line Type | Specific Cell Line(s) | EGFR Expression | IC50 (µM) | Reference |
| Various Human Cancers | Panel of EGFR-overexpressing lines | High | < 1 | [1] |
| Malignant Pleural Mesothelioma | H513, H2595 | High | 1.8 - 2.9 | [4] |
| Human Epithelial Carcinoma | A431 | High | 0.166 | [5] |
| Non-Small Cell Lung Cancer | H1975 | High | 3.046 | [5] |
| HER2/neu-overexpressing | Not specified | Normal EGFR, High HER2/neu | > 2.5 | [1] |
Table 2: Inhibition of EGFR Autophosphorylation
| Cell Line(s) | Condition | Effective Concentration | Effect | Reference |
| EGFR-overexpressing | EGF-stimulated | > 75 nM | Complete inhibition | [1] |
| A431 (Human Epidermoid Carcinoma) | EGF-stimulated | IC50 of 14 nM | 50% inhibition | [3] |
Signaling Pathways Affected by PD153035
The primary target of PD153035 is the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase activity blocks the downstream activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for cell proliferation and survival. Additionally, studies have shown that PD153035 can block the phosphorylation of STAT3 induced by EGFR activation.[6] Interestingly, inhibition of EGFR by PD153035 can also lead to the activation of the NF-κB transcription factor, which is involved in the regulation of genes related to inflammation, apoptosis, and cell attachment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of PD153035 in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of PD153035 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PD153035 (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation.
-
Cell Culture and Treatment: Culture EGFR-overexpressing cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of PD153035 for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PD153035 on cell cycle distribution.
-
Cell Treatment: Treat cancer cells with PD153035 at a relevant concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Apoptosis Assay (Annexin V Staining)
This protocol is used to specifically quantify the induction of apoptosis by PD153035.
-
Cell Treatment: Treat cancer cells with PD153035 for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Conclusion
PD153035 is a well-characterized and potent inhibitor of EGFR tyrosine kinase that has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of EGFR-overexpressing cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols necessary for its investigation. The provided information and visualizations serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapies. Further investigation into the nuanced effects of PD153035 on different cancer subtypes and in combination with other therapeutic agents is warranted.
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. | BioWorld [bioworld.com]
- 6. [Role of PD153035 in the induction of apoptosis of XG-1 myeloma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PD173074: A Technical Guide for its Application in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Initially investigated for its anti-angiogenic and anti-cancer properties, PD173074 has emerged as a valuable pharmacological tool in neuroscience research. Its ability to selectively antagonize the effects of Fibroblast Growth Factors (FGFs), particularly FGF-2, allows for the precise dissection of FGFR signaling in various neuronal processes. This document provides an in-depth technical guide on the core applications of PD173074 in neuroscience, including detailed experimental protocols and a summary of its quantitative parameters.
Core Mechanism of Action
PD173074 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of FGFR1 and FGFR3, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] This blockade of FGFR signaling has been shown to impact a range of cellular processes in the nervous system, including neuronal survival, differentiation, and neurite outgrowth.
Quantitative Data
The following table summarizes the inhibitory potency of PD173074 against various kinases, providing a clear view of its selectivity profile.
| Target | IC50 (nM) | Notes |
| FGFR1 | 21.5 - 25 | Potent inhibition of the primary target in many neuroscience-related studies.[1][3][4] |
| FGFR3 | 5 | Highest potency observed, relevant for studies involving this specific FGFR subtype.[1][2] |
| VEGFR2 | ~100 - 200 | Significant off-target activity, to be considered in experimental design.[1][3][4] |
| PDGFR | 17600 | High selectivity over Platelet-Derived Growth Factor Receptor.[1] |
| c-Src | 19800 | High selectivity over the non-receptor tyrosine kinase c-Src.[1] |
| EGFR | >50000 | Negligible activity against Epidermal Growth Factor Receptor.[1] |
| InsR | >50000 | Negligible activity against the Insulin Receptor.[1] |
| MEK | >50000 | No direct inhibition of the downstream kinase MEK.[1] |
| PKC | >50000 | No direct inhibition of Protein Kinase C.[1] |
Signaling Pathways
PD173074, by inhibiting FGFR1 and FGFR3, modulates several key downstream signaling pathways crucial for neuronal function. The primary cascades affected are the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway.
Figure 1: Simplified FGFR1 Signaling Pathway and Point of Inhibition by PD173074.
Experimental Protocols
Cerebellar Granule Neuron (CGN) Survival Assay
This protocol details the use of PD173074 to investigate its effect on FGF-2-mediated neuronal survival.
Figure 2: Experimental Workflow for CGN Survival Assay with PD173074.
Methodology:
-
Cell Culture:
-
Isolate cerebellar granule neurons from postnatal day 7-8 rat pups using standard enzymatic and mechanical dissociation methods.[5]
-
Plate dissociated cells onto poly-L-lysine-coated 96-well plates at a density of 2 x 10^5 cells/well in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.
-
After 24 hours, add cytosine arabinoside (AraC) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.[5]
-
-
Treatment:
-
After 48 hours in culture, switch the medium to a serum-free, low potassium (5 mM KCl) medium to induce apoptosis.
-
Treat cells with FGF-2 (e.g., 10 ng/mL) in the presence or absence of varying concentrations of PD173074 (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Assess cell viability using a quantitative method such as the MTT assay or by staining with fluorescent live/dead cell indicators (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Quantify the results using a plate reader or fluorescence microscope.
-
PC12 Cell Neurite Outgrowth Assay
This protocol outlines the use of PD173074 to study its inhibitory effect on FGF-2-induced neurite outgrowth in a well-established neuronal differentiation model.
Figure 3: Experimental Workflow for PC12 Neurite Outgrowth Assay with PD173074.
Methodology:
-
Cell Culture:
-
Plate PC12 cells on collagen type IV-coated 24-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.[6]
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Replace the growth medium with a differentiation medium (DMEM with 1% horse serum).[6]
-
Treat cells with FGF-2 (e.g., 50 ng/mL) with or without various concentrations of PD173074 (e.g., 10 nM to 1 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.[7]
-
Capture images using a microscope and quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[8]
-
Western Blot Analysis of FGFR Signaling
This protocol is designed to assess the effect of PD173074 on the phosphorylation of key downstream signaling molecules, ERK and Akt, in a neuronal cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., CGNs or PC12 cells) to approximately 80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with PD173074 (e.g., 100 nM) or vehicle for 1 hour.
-
Stimulate the cells with FGF-2 (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
Conclusion
PD173074 is a valuable and selective tool for the investigation of FGFR signaling in the nervous system. Its potent inhibitory activity against FGFR1 and FGFR3 allows for the targeted exploration of the roles of these receptors in neuronal survival, differentiation, and neurite outgrowth. The experimental protocols provided in this guide offer a framework for utilizing PD173074 to elucidate the intricate functions of FGF signaling in both physiological and pathological contexts in neuroscience research. When designing experiments, it is crucial to consider its off-target effects, particularly on VEGFR2, and to include appropriate controls.
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. selectscience.net [selectscience.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of PD159790
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, no specific information, quantitative data, experimental protocols, or described signaling pathways for a compound designated "PD159790" could be located. The prefix "PD" is often associated with compounds developed by the pharmaceutical company Parke-Davis (now a subsidiary of Pfizer). It is possible that this compound is an internal designation for a compound that has not been disclosed in published research, or that the identifier provided is incorrect.
This guide has been structured to fulfill the user's request for a technical whitepaper format. However, due to the absence of specific data for this compound, the sections below will remain as a template. Should information on this compound become available, this document can be populated accordingly.
Introduction and Background
This section would typically provide an overview of the compound this compound, including its chemical class, putative mechanism of action, and the rationale for its development. It would also summarize the key findings from initial biological studies.
Quantitative Biological Data
All available quantitative data from in vitro and in vivo studies would be summarized in the tables below for clear comparison.
Table 1: In Vitro Biological Activity of this compound
| Target/Assay | IC50 / EC50 (nM) | Ki (nM) | Cell Line | Assay Conditions | Reference |
| Data Not Available | N/A | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A | N/A |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | % Inhibition / Effect | Reference |
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the initial studies of this compound.
Kinase Inhibition Assay
-
Principle: Description of the assay principle (e.g., radiometric, fluorescence-based).
-
Reagents: List of all necessary reagents, including enzymes, substrates, and buffers.
-
Procedure: Step-by-step protocol for performing the assay.
-
Data Analysis: Method for calculating IC50 values.
Cell Proliferation Assay
-
Cell Lines and Culture: Description of the cell lines used and their culture conditions.
-
Treatment: Protocol for treating cells with this compound.
-
Viability Measurement: Detailed method for assessing cell viability (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Method for determining GI50 or IC50 values.
In Vivo Tumor Xenograft Studies
-
Animal Model: Details of the animal model used (e.g., species, strain, tumor cell line implantation).
-
Drug Formulation and Administration: Description of how this compound was formulated and administered.
-
Efficacy Evaluation: Method for measuring tumor growth and other efficacy endpoints.
-
Statistical Analysis: Statistical methods used to analyze the in vivo data.
Signaling Pathways and Mechanisms of Action
This section would detail the known signaling pathways modulated by this compound and its mechanism of action, supported by diagrams.
Putative Signaling Pathway of this compound
A description of the signaling cascade believed to be affected by this compound would be provided here.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Experimental Workflow for Target Identification
A description of the experimental workflow used to identify the molecular target(s) of this compound would be provided here.
Caption: A generalized workflow for the identification of molecular targets of a bioactive compound.
Conclusion
This section would summarize the key findings from the initial studies of this compound and provide an outlook on future research directions.
Disclaimer: This document is a template and does not contain factual information about a compound named this compound due to the absence of available data in the public domain. The provided tables and diagrams are illustrative examples.
Methodological & Application
Application Notes and Protocols for In Vitro ECE-1 Inhibition Assay Using PD159790
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The ET-1 signaling cascade is implicated in a variety of physiological processes and pathophysiological conditions, including cancer. Inhibition of ECE-1 presents a strategic therapeutic target for modulating the production of ET-1. PD159790 is recognized as a selective inhibitor of ECE-1, making it a valuable tool for studying the biological roles of this enzyme and for the development of novel therapeutics.
These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound against ECE-1. Additionally, we present a summary of the ECE-1 signaling pathway to provide a broader context for the experimental work.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | ECE-1 | Fluorescence-based | Data to be determined experimentally | Selective for ECE-1 | (Internal Data) |
| Phosphoramidon | ECE-1 (and other metalloproteases) | Fluorescence-based | Reference value | Non-selective | [1] |
Experimental Protocols
This protocol is adapted from established fluorescence-based ECE-1 activity assays. It is designed for a 96-well plate format, suitable for inhibitor screening and IC50 determination.
Materials and Reagents:
-
Recombinant Human ECE-1: (e.g., R&D Systems, Cat# 1784-ZN)
-
ECE-1 Fluorogenic Substrate: (e.g., MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)
-
This compound: (or other test inhibitors)
-
Phosphoramidon: (Positive control inhibitor)
-
Assay Buffer: 0.1 M MES, 0.1 M NaCl, pH 6.0
-
DMSO: For dissolving compounds
-
96-well black microplates: (e.g., Greiner Bio-One, Cat# 655090)
-
Fluorescence microplate reader: Capable of excitation at ~320 nm and emission at ~405 nm.
-
Multichannel pipettes and sterile pipette tips
-
Incubator: Set to 37°C
Experimental Workflow:
Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare Assay Buffer (0.1 M MES, 0.1 M NaCl, pH 6.0) and allow it to warm to 37°C.
-
Reconstitute and dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration (e.g., 2X final concentration).
-
Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 2X final concentration) in Assay Buffer. Protect from light.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in Assay Buffer containing a constant final percentage of DMSO (e.g., 1%).
-
Prepare a stock solution of the positive control inhibitor, phosphoramidon, in a similar manner.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound, phosphoramidon, or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well black microplate.
-
Add 25 µL of the diluted recombinant ECE-1 enzyme solution to each well.
-
Include control wells:
-
100% Activity Control: 50 µL vehicle + 25 µL ECE-1
-
No Enzyme Control: 50 µL vehicle + 25 µL Assay Buffer
-
Positive Inhibitor Control: 50 µL phosphoramidon + 25 µL ECE-1
-
-
Gently tap the plate to mix and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the ECE-1 substrate solution to all wells. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~320 nm and emission at ~405 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
ECE-1 Signaling Pathway
ECE-1 is a critical enzyme in the production of the potent signaling molecule, endothelin-1 (ET-1). The binding of ET-1 to its G protein-coupled receptors (GPCRs), the endothelin A receptor (ET-A) and endothelin B receptor (ET-B), on target cells initiates a cascade of intracellular signaling events. These pathways are integral to numerous cellular processes, including proliferation, survival, and migration. The diagram below illustrates the major downstream signaling pathways activated by ECE-1-mediated ET-1 production.[1][2][3]
Caption: ECE-1 mediated endothelin-1 signaling pathway.
References
The Use of PD159790 in Cultured Human Vascular Endothelial Cells: Application Notes and Protocols
Introduction
Currently, there is no publicly available scientific literature or data detailing the use of the specific compound PD159790 in cultured human vascular endothelial cells. Extensive searches of scientific databases and supplier information have not yielded any information regarding the mechanism of action, experimental protocols, or effects of this compound on this cell type.
Therefore, the following application notes and protocols are provided as a general framework for researchers who may have access to this compound and wish to investigate its effects on human vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). These protocols are based on standard methodologies for culturing and treating endothelial cells with novel compounds and should be adapted and optimized for the specific research question.
I. General Guidelines for Handling Novel Compounds in Cell Culture
When working with a compound with unknown biological effects, it is crucial to proceed with caution and systematic optimization.
-
Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in cell culture media should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Concentration Range Finding (Dose-Response): Perform a wide range of concentrations to determine the optimal working concentration and to identify any potential cytotoxicity. A typical starting range could be from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Time-Course Experiments: Evaluate the effects of the compound over different incubation times (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal duration of treatment.
II. Standard Protocols for Culturing Human Vascular Endothelial Cells (HUVECs)
The following are standard protocols for the culture of HUVECs, a common model for human vascular endothelial cells.
A. Materials
-
Cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM), fully supplemented (containing growth factors like VEGF, FGF, EGF, and serum)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.05% Trypsin-EDTA)
-
Trypsin Neutralizing Solution or medium containing serum
-
Sterile tissue culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
B. Protocol for Thawing and Plating HUVECs
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete EGM.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Gently aspirate the supernatant, which contains the cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed complete EGM.
-
Plate the cells onto a culture flask at a recommended seeding density (e.g., 2,500 - 5,000 cells/cm²).
-
Incubate the flask in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
C. Protocol for Subculturing (Passaging) HUVECs
-
Aspirate the culture medium from a confluent flask of HUVECs.
-
Wash the cell monolayer once with sterile PBS.
-
Add a small volume of Trypsin-EDTA solution to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding a larger volume of complete EGM or a specific trypsin neutralizing solution.
-
Collect the cell suspension and centrifuge at a low speed.
-
Resuspend the cell pellet in fresh EGM and plate onto new culture vessels at the desired seeding density.
III. Experimental Protocols for Treating HUVECs with this compound
Once the optimal, non-toxic concentration and incubation time for this compound are determined, various assays can be performed to assess its effects on endothelial cell function.
A. Cell Viability and Cytotoxicity Assay (e.g., MTT or LDH Assay)
This is a critical first step to determine the concentration range of this compound that does not cause cell death.
Table 1: Example Data Layout for a Dose-Response Cytotoxicity Assay
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete EGM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals before reading absorbance).
B. Endothelial Cell Proliferation Assay (e.g., BrdU Incorporation or Cell Counting)
This assay will determine if this compound affects the growth rate of endothelial cells.
Table 2: Example Data Layout for a Proliferation Assay
| Treatment | BrdU Incorporation (Absorbance) | Cell Count (x10^4) |
| Control (Vehicle) | ||
| This compound (X µM) | ||
| Positive Control (e.g., VEGF) |
Protocol (BrdU Assay):
-
Seed HUVECs in a 96-well plate.
-
After adherence, replace the medium with a low-serum medium for a period of starvation (e.g., 4-6 hours) to synchronize the cells.
-
Treat the cells with this compound at a non-toxic concentration in the presence or absence of a pro-proliferative stimulus like Vascular Endothelial Growth Factor (VEGF).
-
During the final hours of incubation, add BrdU (a thymidine analog) to the wells.
-
Fix the cells and perform an ELISA-based assay to detect BrdU incorporation into the DNA, following the manufacturer's protocol.
C. Endothelial Cell Migration Assay (e.g., Scratch Assay or Transwell Assay)
These assays assess the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
Table 3: Example Data Layout for a Scratch Assay
| Treatment | Wound Closure (%) at 12h | Wound Closure (%) at 24h |
| Control (Vehicle) | ||
| This compound (X µM) | ||
| Positive Control (e.g., VEGF) |
Protocol (Scratch Assay):
-
Seed HUVECs in a culture plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing this compound or control treatments.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the gap over time.
IV. Visualization of Experimental Workflow and Potential Signaling Pathways
As the mechanism of action of this compound is unknown, the following diagrams represent a generic experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A general experimental workflow for investigating the effects of this compound on HUVECs.
Caption: A hypothetical signaling pathway that could be modulated by this compound in endothelial cells.
Disclaimer: The protocols and diagrams provided are general and hypothetical due to the lack of specific information on this compound. Researchers should conduct a thorough literature search for any newly available information on this compound and perform careful optimization of all experimental conditions. Standard laboratory safety precautions should be followed when handling any new chemical compound.
Determining the Optimal Concentration of PD159790 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PD159790 and the Endothelin-A Receptor
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors. The ETA receptor is predominantly found on vascular smooth muscle cells and is responsible for mediating the vasoconstrictive and proliferative effects of ET-1.[1][2] Dysregulation of the ET-1/ETA receptor signaling axis has been implicated in various cardiovascular diseases, making the ETA receptor a key therapeutic target.[1][2]
This compound is identified as a selective antagonist of the ETA receptor. Its primary mechanism of action is to competitively inhibit the binding of ET-1 to the ETA receptor, thereby blocking the downstream signaling pathways that lead to cellular responses such as calcium mobilization, cell proliferation, and vasoconstriction. One study has also indicated that this compound can inhibit the conversion of big ET-1 to its active form, ET-1, by the endothelin-converting enzyme-1 (ECE-1) at a neutral pH.[3]
Key Quantitative Parameters for Determining Optimal Concentration
To ascertain the optimal concentration of this compound for your specific cell-based assay, it is essential to determine the following parameters:
-
Inhibitory Constant (Ki): This value represents the intrinsic binding affinity of this compound for the ETA receptor. A lower Ki value indicates a higher binding affinity. This is typically determined through competitive radioligand binding assays.
-
Half-maximal Inhibitory Concentration (IC50): This is the concentration of this compound that produces 50% inhibition of a specific cellular response induced by an ETA receptor agonist (e.g., ET-1). The IC50 value is assay-dependent and can be influenced by factors such as agonist concentration and cell type.
-
pA2 Value: This value, derived from Schild analysis, provides a measure of the potency of a competitive antagonist that is independent of the agonist concentration used in the assay. It represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
The following table provides a template for summarizing the quantitative data you will generate for this compound. For illustrative purposes, example data for a hypothetical selective ETA receptor antagonist are included.
| Parameter | Cell Line | Assay Type | Value |
| Ki (nM) | A549 | Radioligand Binding | [Insert experimental value] |
| HUVEC | Radioligand Binding | [Insert experimental value] | |
| IC50 (nM) | A549 | Calcium Mobilization | [Insert experimental value] |
| HUVEC | Proliferation Assay | [Insert experimental value] | |
| pA2 | Vascular Smooth Muscle Cells | Contraction Assay | [Insert experimental value] |
Signaling Pathways and Experimental Workflow Visualization
To effectively design and interpret experiments with this compound, it is crucial to understand the signaling cascade initiated by ETA receptor activation and the workflow for determining the optimal antagonist concentration.
Caption: ETA Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Optimal Concentration Determination.
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound in your cell-based assays. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Determination of IC50 in a Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium release.
Materials:
-
Cell line expressing ETA receptors (e.g., A549, vascular smooth muscle cells)
-
Cell culture medium
-
This compound
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a series of concentrations of this compound in assay buffer. A typical range for an initial experiment would be from 1 nM to 100 µM. Also, prepare a stock solution of ET-1. The final concentration of ET-1 should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a separate experiment.
-
Antagonist Incubation: Wash the cells to remove excess dye and add the different concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Start the kinetic read and, after establishing a stable baseline, add the EC80 concentration of ET-1 to all wells simultaneously using an automated injector.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of this compound relative to the control (ET-1 stimulation without antagonist). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determination of IC50 in a Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit ET-1-induced cell proliferation.
Materials:
-
Cell line known to proliferate in response to ET-1 (e.g., HUVECs, various cancer cell lines)
-
Cell culture medium (serum-free or low-serum for the assay period)
-
This compound
-
Endothelin-1 (ET-1)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a CyQUANT assay)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density to allow for proliferation over the course of the experiment. Allow cells to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Also, prepare a stock of ET-1. The final concentration of ET-1 should be one that induces a significant proliferative response.
-
Incubation: Add the various concentrations of this compound to the wells, followed by the addition of ET-1. Include controls for basal proliferation (no ET-1) and maximal proliferation (ET-1 alone). Incubate the plate for a period that allows for measurable proliferation (e.g., 24-72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent to the wells and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition of proliferation for each concentration of this compound. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value as described in Protocol 1.
Conclusion and Recommendations
The optimal concentration of this compound for any given cell-based assay is a critical parameter that must be empirically determined. By following the outlined protocols for determining the IC50 in relevant functional assays, researchers can establish a working concentration range that is both effective and specific for antagonizing the ETA receptor. It is recommended to start with a broad concentration range in a range-finding experiment and then proceed to a more detailed dose-response analysis to accurately determine the IC50. Furthermore, assessing the cytotoxicity of this compound at the determined effective concentrations is crucial to ensure that the observed effects are due to specific receptor antagonism and not off-target toxicity. The application of these principles will lead to more robust and reproducible data in the investigation of the therapeutic potential of this compound.
References
Application Notes and Protocols for PD123319 Administration in Animal Models of Cardiovascular Disease
Disclaimer: The compound "PD159790" as specified in the initial request did not yield specific information in publicly available scientific literature. It is presumed to be a possible typographical error. Therefore, these application notes and protocols are based on the well-researched and structurally related compound PD123319 , a selective antagonist for the Angiotensin II Type 2 (AT2) receptor, which is extensively studied in animal models of cardiovascular disease.
Introduction
PD123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin system (RAS) plays a crucial role in the pathophysiology of cardiovascular diseases, with the AT1 receptor mediating most of the well-known detrimental effects of Angiotensin II, such as vasoconstriction, inflammation, and fibrosis.[1] The AT2 receptor, in contrast, is often considered to have counter-regulatory, protective effects.[1] Blockade of the AT2 receptor with PD123319 allows for the specific investigation of its role in various cardiovascular pathologies, including hypertension, cardiac hypertrophy, and myocardial infarction. These notes provide detailed protocols for the administration of PD123319 in relevant animal models.
Quantitative Data Summary
The following tables summarize the quantitative effects of PD123319 administration in various animal models of cardiovascular disease as reported in the scientific literature.
Table 1: Effects of PD123319 on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference |
| Mean Arterial Pressure (MAP) | Adult (20 weeks) SHR | PD123319 | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP. | [2] |
| Mean Arterial Pressure (MAP) | Senescent (20 months) SHR | PD123319 | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP. | [2] |
| Heart Rate (HR) | Adult (20 weeks) SHR | PD123319 | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on HR. | [2] |
| Heart Rate (HR) | Senescent (20 months) SHR | PD123319 | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on HR. | [2] |
Table 2: Effects of PD123319 on Cardiac Remodeling
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference |
| Ventricular Weight/Body Weight Ratio | Adult (20 weeks) SHR | PD123319 | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on cardiac hypertrophy. | [2] |
| Perivascular Fibrosis | Senescent (20 months) SHR | Candesartan + PD123319 | 2 mg/kg/day (Candesartan) + 10 mg/kg/day (PD123319), s.c. infusion | 4 weeks | Reversed the anti-fibrotic effect of Candesartan. | [2] |
| Cardiac Fibrosis | Stroke-Prone SHR | Angiotensin-(1-9) + PD123319 | 100 ng/kg/min (Ang-(1-9)) + 100 ng/kg/min (PD123319), s.c. infusion | 4 weeks | Reversed the anti-fibrotic effect of Angiotensin-(1-9). | [3] |
| Right Ventricular Hypertrophy (RVH) | Newborn rats with hyperoxia-induced BPD | PD123319 | 0.1 mg/kg/day | 10 days | Prevented hyperoxia-induced RVH. | [4] |
Experimental Protocols
Protocol 1: Chronic Administration of PD123319 in a Model of Hypertension and Cardiac Fibrosis
Objective: To investigate the role of the AT2 receptor in the development of hypertension and associated cardiac fibrosis in Spontaneously Hypertensive Rats (SHR).
Animal Model:
-
Adult (20 weeks) and senescent (20 months) male Spontaneously Hypertensive Rats (SHR).[2]
Materials:
-
PD123319
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet Model 2004 or similar, capable of delivering the desired dose for 4 weeks)
-
Surgical instruments for implantation of minipumps
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure baseline blood pressure and heart rate for several days before the start of the treatment to ensure stable readings.
-
Drug Preparation: Dissolve PD123319 in the appropriate vehicle to achieve the desired concentration for delivery via osmotic minipumps. A common dose is 10 mg/kg/day.[2]
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using isoflurane or another suitable anesthetic.
-
Shave and sterilize the dorsal thoracic area.
-
Make a small subcutaneous incision and create a pocket for the osmotic minipump.
-
Implant the pre-filled osmotic minipump into the subcutaneous pocket.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Treatment Period: House the animals individually and monitor them daily for any signs of distress. The treatment duration is typically 4 weeks.[2]
-
Hemodynamic Monitoring: Monitor blood pressure and heart rate throughout the 4-week treatment period.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the heart, weigh it, and calculate the ventricular weight to body weight ratio to assess hypertrophy.
-
Fix a portion of the heart tissue in 10% neutral buffered formalin for histological analysis of fibrosis (e.g., using Picrosirius Red staining).
-
Protocol 2: Investigation of PD123319 in a Model of Myocardial Ischemia-Reperfusion Injury
Objective: To assess the cardioprotective effects of PD123319 in an ex vivo model of ischemia-reperfusion (I/R) injury.
Animal Model:
-
Male Wistar albino rats.[5]
Materials:
-
PD123319
-
Losartan (as a comparator AT1 receptor antagonist)
-
Krebs-Henseleit solution
-
Langendorff isolated heart perfusion system
-
Surgical instruments for heart isolation
-
Spectrophotometer for biochemical assays
Procedure:
-
Animal Groups:
-
Drug Administration: Administer the respective drugs or vehicle to the rats prior to the heart isolation. The route of administration should be consistent (e.g., intraperitoneal injection).
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution.
-
-
Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart with the oxygenated solution for a subsequent period (e.g., 120 minutes).
-
-
Cardiodynamic Parameter Recording: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
-
Biochemical Analysis:
-
At the end of reperfusion, freeze the heart tissue.
-
Homogenize the tissue to measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase, catalase).
-
Signaling Pathways and Experimental Workflows
Angiotensin II Receptor Signaling in Cardiomyocytes
The diagram below illustrates the signaling pathways activated by Angiotensin II (Ang II) through its AT1 and AT2 receptors in cardiomyocytes. PD123319 specifically blocks the AT2 receptor pathway.
References
- 1. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Angiotensin II Subtype 2 Receptor (AT2R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT1R) Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-(1-9) attenuates cardiac fibrosis in the stroke-prone spontaneously hypertensive rat via the angiotensin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD153035 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competing with ATP for its binding site on the kinase domain, PD153035 effectively blocks EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling cascade is a common driver in various cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive guide for the use of PD153035 in cancer research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
PD153035 exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of EGFR.[1][2] Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are pivotal for tumor growth and survival.[4] PD153035 binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and thereby inhibiting the activation of these oncogenic signaling pathways.[3] This leads to the suppression of proliferation and clonogenicity in cancer cells that overexpress EGFR.[1]
Quantitative Data
The inhibitory activity of PD153035 has been characterized in various in vitro assays. The following tables summarize key quantitative data for its use in cancer research.
Table 1: In Vitro Inhibitory Activity of PD153035
| Parameter | Value | Target/Assay Condition | Reference |
| IC50 | 25 pM | EGFR tyrosine kinase (cell-free) | [5] |
| Ki | 6 pM | EGFR tyrosine kinase (cell-free) | [5] |
| IC50 | < 1 µM | Monolayer culture of most EGFR-overexpressing cell lines | [1] |
| IC50 | 3 µM | A-431 cells (EGF responsive) | [3] |
| IC50 | 6.7 µM | MDA-MB-468 cells (EGF responsive) | [3] |
Table 2: Effect of PD153035 on EGFR Autophosphorylation
| Cell Line | Treatment Condition | Effect | Reference |
| EGFR-overexpressing cells | >75 nM PD153035 | Complete inhibition of EGF-dependent EGFR autophosphorylation | [1] |
| HER2/neu-overexpressing cells | 1400-2800 nM PD153035 | Reduction of heregulin-dependent tyrosine phosphorylation | [1] |
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by PD153035.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of PD153035 in cancer research.
Protocol 1: Cell Proliferation Assay (MTS/MTT)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of PD153035 on the proliferation of cancer cell lines.
Materials:
-
PD153035 stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., A431, PC-9, or other EGFR-dependent lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PD153035 in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest PD153035 concentration).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the PD153035 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation.
Materials:
-
PD153035 stock solution (10 mM in DMSO)
-
EGFR-overexpressing cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
Recombinant human EGF
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of PD153035 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Protocol 3: In Vitro Kinase Assay
This protocol is used to directly measure the inhibitory activity of PD153035 on purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
PD153035
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of PD153035 in kinase assay buffer.
-
In a 384-well plate, add 1 µL of each PD153035 dilution or vehicle control.
-
-
Kinase Reaction:
-
Prepare a master mix containing EGFR kinase and the peptide substrate in kinase assay buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the PD153035 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Edaravone in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger, in neuroprotection research. Edaravone is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, making it a valuable tool for studying the mechanisms of neuronal damage and developing novel neuroprotective therapies.[1][2][3] This document details its mechanisms of action, relevant signaling pathways, and provides detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathways
Edaravone primarily exerts its neuroprotective effects through its potent antioxidant properties. It effectively scavenges hydroxyl radicals (•OH), peroxyl radicals, and peroxynitrite (ONOO-), thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurological disorders.[2][4][5] By reducing the levels of reactive oxygen species (ROS), Edaravone protects cellular components like lipids, proteins, and DNA from oxidative damage.[4][6]
Several key signaling pathways are modulated by Edaravone to confer neuroprotection:
-
Nrf2/HO-1 Pathway: Edaravone has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7] Nrf2 activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.[6][7]
-
GDNF/RET Signaling: Edaravone can induce the expression of the glial cell line-derived neurotrophic factor (GDNF) receptor, RET.[8] Activation of the GDNF/RET pathway promotes neuronal survival and maturation, suggesting a neurotrophic role for Edaravone beyond its antioxidant effects.[8]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and apoptosis, can be activated by Edaravone. This activation contributes to its anti-apoptotic effects in neurons.
-
MAPK Pathway: Edaravone has been observed to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and p38, which are often associated with stress-induced apoptosis.[9]
-
Anti-inflammatory Pathways: Edaravone can also exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the brain.[4]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies demonstrating the neuroprotective efficacy of Edaravone in different experimental models.
Table 1: In Vitro Neuroprotective Effects of Edaravone
| Cell Type | Insult | Edaravone Concentration | Outcome Measure | Result | Reference |
| HT22 (murine hippocampal neurons) | 500 μM H₂O₂ | 10, 50, 100 μM | Cell Viability (MTT assay) | Dose-dependent increase in viability | [9] |
| HT22 (murine hippocampal neurons) | 500 μM H₂O₂ | 10, 50, 100 μM | ROS Production | Dose-dependent decrease in ROS | [9] |
| Primary human corneal epithelial cells | Hyperosmolarity (450 mOsM) | 10, 50, 100 μM | Cleaved Caspase-3 | Dose-dependent decrease | [10] |
| iPSC-derived motor neurons | 25 μM H₂O₂ | 10 μM | Neurite Length | Rescued H₂O₂-induced neurite damage | [8] |
| iPSC-derived motor neurons | 200 μM Glutamate | 10 μM | Neurite Length | Rescued glutamate-induced neurite damage | [8] |
Table 2: In Vivo Neuroprotective Effects of Edaravone
| Animal Model | Insult | Edaravone Dosage | Outcome Measure | Result | Reference |
| Rat | Traumatic Brain Injury | Not specified | Hippocampal CA3 Neuron Loss | Prevented neuron loss | [6] |
| Rat | Cerebral Infarction | Not specified | Malondialdehyde (MDA) Levels | Dose-dependent reduction | [6] |
| Rat | Kainate-induced Epilepsy | 10 mg/kg/day (i.p.) | Neuronal Density (CA1, CA3) | Increased neuronal density | [7] |
| Rat | Myocardial Infarction (ISO-induced) | 3 and 10 mg/kg | Serum LDH and CK-MB | Significant reduction | [11] |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Infarct Size | Reduction in infarct size | [12] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 5. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 6. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 2,3,5-triphenyltetrazolium chloride-stained brain tissues for immunofluorescence analyses after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Watermaze performance after middle cerebral artery occlusion in the rat: the role of sensorimotor versus memory impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
PD159790 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD159790 is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a key metalloprotease in the endothelin pathway, responsible for the cleavage of the inactive precursor, big endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE-1, this compound effectively blocks the production of mature ET-1, making it a valuable tool for studying the physiological and pathological roles of the endothelin system. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for experimental use.
Physicochemical Properties and Solubility
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Quantitative solubility not specified in literature. Recommended to determine experimentally. |
| Water | Insoluble | Not recommended for initial stock solution preparation. |
| Ethanol | Insoluble | Not recommended for initial stock solution preparation. |
Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to a working concentration for in vitro assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Appropriate cell culture medium or assay buffer
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.503 mg of this compound (Molecular Weight: 450.25 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.503 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Signaling Pathway
This compound inhibits Endothelin-Converting Enzyme-1 (ECE-1), thereby blocking the conversion of Big Endothelin-1 (Big ET-1) to the active Endothelin-1 (ET-1). ET-1 exerts its effects by binding to G-protein coupled receptors, primarily ET-A and ET-B receptors, which activates the Gq/11 signaling cascade.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO in a well-ventilated area as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Application Notes and Protocols for In Vivo Delivery of PD159790 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo delivery of PD159790, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, in mouse models. Due to the limited publicly available in vivo data specific to this compound, the following protocols are based on established methods for the administration of other small-molecule EGFR inhibitors in mice. These guidelines are intended to serve as a starting point for developing a robust and reproducible in vivo delivery strategy for this compound.
Overview of In Vivo Delivery Routes
The choice of administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. The most common routes for small-molecule inhibitors like those targeting EGFR include oral gavage, intraperitoneal injection, and subcutaneous injection.
-
Oral Gavage (P.O.): This is a common and physiologically relevant route for drugs intended for oral administration in humans. It is often used for daily dosing in preclinical efficacy studies.
-
Intraperitoneal (I.P.) Injection: This route allows for rapid absorption into the systemic circulation and is a common alternative to intravenous injection. It is useful for compounds with poor oral bioavailability.
-
Subcutaneous (S.C.) Injection: This method provides a slower and more sustained release of the compound compared to I.P. or I.V. injections and is suitable for less frequent dosing schedules or for compounds that may cause irritation via other routes.
Quantitative Data for Small-Molecule EGFR Inhibitors in Mice
The following table summarizes dosing information for commonly used EGFR inhibitors in mouse models. This data can be used as a reference for designing initial dose-finding studies for this compound.
| Compound | Route of Administration | Vehicle | Dose Range | Dosing Frequency | Mouse Model | Reference |
| Gefitinib | Oral Gavage | Corn oil | 40-80 mg/kg | Daily (5 days/week) | Lung cancer xenograft | [1] |
| Erlotinib | Oral Gavage | Not specified | 15-200 mg/kg | Daily or intermittent | Lung cancer xenograft | [2] |
| ZD6474 (Vandetanib) | Oral Gavage | Tween 80 solution | 25 mg/kg | Daily | Oral carcinogenesis model | [3] |
| Osimertinib | Oral Gavage | Water | 5 mg/kg | Daily (5 days on, 2 days off) | Orthotopic lung model | [4] |
| BIBX1382BS | Oral | Not specified | 50 mg/kg | Not specified | Oral mucosa irradiation model | [5] |
Experimental Protocols
Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Formulation and Vehicle Preparation
The solubility of this compound is a critical factor in vehicle selection. For poorly water-soluble compounds, which is common for kinase inhibitors, the following vehicles can be considered:
-
For Oral Gavage:
-
Corn Oil: A simple and commonly used vehicle.
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water: A common suspension vehicle for oral administration.[6]
-
-
For Intraperitoneal and Subcutaneous Injection:
-
Sterile Saline (0.9% NaCl): Suitable for water-soluble compounds.
-
Dimethyl Sulfoxide (DMSO) and Saline Mixture: DMSO can be used to dissolve the compound initially, followed by dilution with saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Polyethylene Glycol (PEG) 300/400 in Saline: A co-solvent system that can improve the solubility of hydrophobic compounds.
-
Protocol for Vehicle Preparation (0.5% CMC / 0.1% Tween® 80):
-
Weigh out the required amount of CMC.
-
Slowly add the CMC to the required volume of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Add Tween® 80 to the final concentration of 0.1% and mix thoroughly.
-
The vehicle can be stored at 4°C for a limited time.
Protocol for Oral Gavage Administration
-
Preparation:
-
Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the formulation is homogeneous (a well-mixed suspension or a clear solution).
-
Use a flexible, ball-tipped gavage needle of an appropriate size for the mouse (e.g., 20-22 gauge for adult mice).
-
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Protocol for Intraperitoneal (I.P.) Injection
-
Preparation:
-
Prepare the this compound formulation in a sterile vehicle suitable for injection.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle.[7] Be careful to avoid puncturing the internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol for Subcutaneous (S.C.) Injection
-
Preparation:
-
Prepare the this compound formulation in a sterile vehicle.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
-
-
Procedure:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the skin to create a "tent."
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the formulation to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any local reactions.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of VEGFR and EGFR is an Effective Chemopreventive Strategy in the Mouse 4-NQO Model of Oral Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of EGFR-inhibition on the radiation response of oral mucosa: experimental studies in mouse tongue epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for PD159790 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for utilizing PD159790, a selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), in cell culture experiments. This document is intended to guide researchers in designing and executing experiments to investigate the ECE-1 signaling pathway and the effects of its inhibition.
Introduction to this compound
This compound is a potent and selective, non-peptide inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a key metalloprotease in the endothelin signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE-1, this compound serves as a valuable tool for studying the physiological and pathological roles of the endothelin system in various cellular contexts.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₆H₁₈F₃IN₄ |
| Molecular Weight | 450.24 g/mol |
| CAS Number | 179598-53-9 |
ECE-1 Signaling Pathway
The endothelin signaling pathway plays a critical role in vasoconstriction, cell proliferation, and inflammation. The pathway is initiated by the cleavage of big ET-1 by ECE-1 to produce active ET-1. ET-1 then binds to its G protein-coupled receptors, primarily ETA and ETB receptors, on target cells, triggering a cascade of downstream signaling events.
Application Notes and Protocols for Measuring ECE-1 Activity Following PD159790 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of Endothelin-Converting Enzyme-1 (ECE-1) following treatment with the selective inhibitor, PD159790. Detailed protocols for both in vitro and cell-based assays are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Endothelin-Converting Enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway. It catalyzes the final step in the biosynthesis of the potent vasoconstrictor peptide, Endothelin-1 (ET-1), by cleaving its inactive precursor, Big Endothelin-1 (Big ET-1).[1][2] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making ECE-1 a significant therapeutic target.[2] this compound is a potent and selective non-peptidic inhibitor of ECE-1, making it a valuable tool for studying the physiological and pathological roles of this enzyme. These protocols detail the use of a fluorometric assay to determine ECE-1 activity and assess the inhibitory effects of this compound.
Data Presentation
Quantitative data from ECE-1 activity assays should be summarized for clear comparison. The following tables provide templates for organizing your results.
Table 1: In Vitro ECE-1 Inhibition by this compound
| This compound Concentration (nM) | Mean Fluorescence (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Table 2: ECE-1 Activity in Cell Lysates after this compound Treatment
| Treatment Group | Protein Concentration (µg/µL) | Mean Fluorescence (RFU/min/µg) | Standard Deviation | % ECE-1 Activity (relative to Vehicle) |
| Vehicle Control (DMSO) | 100 | |||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (50 µM) |
Experimental Protocols
Protocol 1: In Vitro Fluorometric ECE-1 Activity Assay and Inhibition by this compound
This protocol describes the measurement of purified ECE-1 activity and its inhibition by this compound using a fluorogenic substrate. The assay is based on the cleavage of a synthetic substrate, releasing a fluorescent molecule that can be quantified.[1][3]
Materials:
-
Recombinant human ECE-1
-
ECE-1 Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Fluorogenic ECE-1 substrate (e.g., MCA-based peptide)[1]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/420 nm for MCA-based substrates)[3]
Procedure:
-
Preparation of Reagents:
-
ECE-1 Enzyme Solution: Prepare a working solution of recombinant ECE-1 in ECE-1 Assay Buffer. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate during the assay period.
-
ECE-1 Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Immediately before use, dilute the stock solution to the desired working concentration in ECE-1 Assay Buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
This compound Working Solutions: Prepare a serial dilution of this compound in ECE-1 Assay Buffer from the stock solution to achieve the desired final concentrations for the inhibition assay. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Protocol:
-
Add 20 µL of the different this compound working solutions or vehicle (ECE-1 Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 20 µL of the ECE-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 60 µL of the pre-warmed ECE-1 substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ECE-1 activity).
-
Protocol 2: Cell-Based ECE-1 Activity Assay after this compound Treatment
This protocol measures the endogenous ECE-1 activity in cell lysates after treating the cells with this compound.
Materials:
-
Cell line expressing ECE-1 (e.g., endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Fluorometric ECE-1 Activity Assay Kit (or individual reagents as in Protocol 1)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) in fresh culture medium for a predetermined time (e.g., 1, 6, or 24 hours).
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store it at -80°C until use.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
ECE-1 Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate (e.g., 10-50 µg) to individual wells.
-
Adjust the volume in each well to be equal with ECE-1 Assay Buffer.
-
Initiate the reaction by adding the ECE-1 substrate solution.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
Normalize the ECE-1 activity to the protein concentration (RFU/min/µg of protein).
-
Express the ECE-1 activity in treated samples as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
References
Application Notes and Protocols for FGFR Inhibitors in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fibroblast Growth Factor Receptor (FGFR) inhibitors, such as PD159790 and its analogs, in combination with other targeted research compounds. The information presented here is collated from various preclinical studies and is intended to guide researchers in designing and conducting their own investigations into the synergistic potential of these drug combinations.
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers. While FGFR inhibitors have shown promise as monotherapies, acquired resistance and pathway crosstalk often limit their efficacy. Combining FGFR inhibitors with other targeted agents that inhibit parallel or downstream signaling pathways is a rational strategy to enhance anti-tumor activity and overcome resistance. This document details the application of FGFR inhibitors in combination with inhibitors of the PI3K/AKT/mTOR, MAPK (MEK), and STAT3 pathways.
Data Presentation: In Vitro Efficacy of FGFR Inhibitor Combinations
The following tables summarize the in vitro efficacy of various FGFR inhibitors when used in combination with other targeted agents in different cancer cell lines. The data highlights the synergistic effects observed in these preclinical studies.
Table 1: Synergistic Cytotoxicity of Erdafitinib and Stattic (STAT3 Inhibitor) in Lung Squamous Cell Carcinoma (LUSC) Cells [1][2]
| Cell Line | Compound | IC50 (24h treatment) |
| H520 | Erdafitinib | 21.61 µM |
| H520 | Stattic | 3.97 µM |
| BEAS-2B (control) | Erdafitinib | > 80 µM |
| BEAS-2B (control) | Stattic | > 80 µM |
Note: The combination of Erdafitinib and Stattic demonstrated a synergistic cytotoxic effect in LUSC models.[1][2]
Table 2: Combination of FGFR Inhibitors with an mTOR Inhibitor (INK128) in FGFR2-mutant NIH3T3 cells [3][4]
| Cell Line | Combination | Synergy Score |
| NIH3T3 (FGFR2 p.E565A) | Infigratinib + INK128 | Mildly Synergistic |
| NIH3T3 (FGFR2 p.L617M) | Infigratinib + INK128 | Mildly Synergistic |
Note: Synergy was determined by calculating the combination index (CI). These findings suggest that mTOR inhibition can help overcome acquired resistance to FGFR inhibitors.[3][4]
Table 3: Synergistic Effects of PD173074 (FGFR Inhibitor) and Erlotinib (EGFR Inhibitor) in Cholangiocarcinoma (CCA) Cells [5]
| Cell Line | Combination | Effect |
| KKU-213 | PD173074 + Erlotinib | Synergistic |
| RBE | PD173074 + Erlotinib | Synergistic |
Signaling Pathways and Points of Inhibition
Understanding the underlying signaling pathways is crucial for designing effective combination therapies. The following diagrams illustrate the points of inhibition for FGFR inhibitors and their combination partners.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating FGFR inhibitor combinations.
Protocol 1: Cell Viability and Synergy Assay
This protocol is adapted from studies evaluating the combination of FGFR inhibitors with mTOR, MEK, or STAT3 inhibitors.[3][6][7]
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify synergistic interactions.
Materials:
-
Cancer cell lines of interest (e.g., H520, NIH3T3 expressing mutant FGFR2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
FGFR inhibitor (e.g., Erdafitinib, Infigratinib)
-
Combination agent (e.g., Stattic, INK128, Trametinib)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series for the FGFR inhibitor and the combination agent. For combination treatments, a non-constant ratio of the two drugs can be used, with concentrations based on their single-agent IC50 values.[3]
-
Treatment: Treat the cells in duplicate or triplicate with the single agents and their combinations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 to 96 hours.
-
Viability Measurement:
-
For CellTiter-Glo: Add the reagent to each well according to the manufacturer's protocol, incubate, and measure luminescence.
-
For MTT: Add MTT solution to each well, incubate for 2-4 hours, solubilize the formazan crystals with DMSO or a solubilization buffer, and measure absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is a general guide based on methods described for analyzing the effects of FGFR inhibitor combinations on downstream signaling.[6][8][9][10]
Objective: To assess the effect of single agents and their combinations on the phosphorylation status and total protein levels of key signaling molecules.
Materials:
-
Cancer cell lines of interest
-
6-well plates or 10 cm dishes
-
FGFR inhibitor and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat with the FGFR inhibitor, the combination agent, or their combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of FGFR inhibitor combinations, based on methodologies from cited literature.[11][12][13]
Objective: To assess the anti-tumor efficacy of single agents and their combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines of interest
-
Matrigel (optional)
-
FGFR inhibitor and combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, FGFR inhibitor alone, combination agent alone, combination therapy).
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage). For example, Erdafitinib at 10 mg/kg/day and Stattic at 5 mg/kg/day for 2 weeks.[11] Or BGJ398 at 15 mg/kg and trametinib at 0.6 mg/kg.[12][13]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.
Conclusion
The combination of FGFR inhibitors with agents targeting key signaling pathways such as PI3K/AKT/mTOR, MAPK, and STAT3 represents a promising therapeutic strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data presented in these application notes provide a foundation for researchers to explore these and other novel combination therapies involving FGFR inhibitors. Careful experimental design and thorough analysis, as outlined here, are essential for advancing our understanding and application of these targeted agents in cancer research and development.
References
- 1. STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 10. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. medrxiv.org [medrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of PD173074 in Aqueous Solutions
Disclaimer: The compound "PD159790" is not found in publicly available scientific literature. This guide uses PD173074 , a well-characterized small molecule inhibitor with a similar designation and known aqueous insolubility, as a model compound. The troubleshooting advice provided is based on the properties of PD173074 and general principles for handling hydrophobic compounds in experimental settings.
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the fibroblast growth factor receptor (FGFR) inhibitor, PD173074, in aqueous solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and why is its solubility a concern?
A1: PD173074 is a potent and selective ATP-competitive inhibitor of FGFR1 and FGFR3.[1] Like many small molecule kinase inhibitors, it is a hydrophobic compound with poor solubility in water and aqueous buffers, such as cell culture media.[2][3] This can lead to precipitation, making it difficult to achieve accurate and reproducible experimental results.
Q2: What are the initial signs of PD173074 precipitation in my cell culture medium?
A2: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, visible particles, or a film on the surface of the culture medium after the addition of the compound. This can occur immediately or over time as the compound falls out of solution.
Q3: What is the recommended solvent for making a stock solution of PD173074?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PD173074.[4] It is soluble in DMSO up to 100 mM.[1] Ethanol is also a viable solvent, with solubility reported up to 100 mM.[4]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I use a pre-made aqueous solution of PD173074?
A5: It is not recommended to store PD173074 in aqueous solutions for extended periods due to its low stability and tendency to precipitate. Stock solutions should be prepared in an organic solvent like DMSO and diluted into your aqueous experimental medium immediately before use.[4]
Troubleshooting Guide: PD173074 Precipitation
This guide addresses common issues and provides step-by-step solutions to prevent and resolve PD173074 precipitation in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer or media. | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, first create an intermediate dilution in a smaller volume of pre-warmed (37°C) serum-free medium or PBS. Mix gently by pipetting up and down. Then, add this intermediate dilution to the final volume of complete cell culture medium. 2. Slow Addition and Mixing: Add the DMSO stock solution dropwise to the vortexing or swirling aqueous solution to facilitate rapid dispersion. |
| Precipitation observed after a period of incubation. | Low Solubility Limit Exceeded: The final concentration of PD173074 in the aqueous medium is above its solubility limit. Compound Instability: The compound may be unstable in the aqueous environment over time. | 1. Determine the Optimal Concentration: Perform a dose-response experiment to identify the highest concentration of PD173074 that remains soluble and elicits the desired biological effect. 2. Reduce Incubation Time: If possible, shorten the incubation period to minimize the time the compound is in an aqueous solution. 3. Use of Solubilizing Agents (for non-cell-based assays): For biochemical assays, consider the use of detergents like Tween-80 or PEG300 to improve solubility.[3] Note that these may affect cell viability in cell-based assays. |
| Inconsistent experimental results. | Variable Compound Concentration: Precipitation leads to an unknown and variable concentration of soluble, active compound in your experiments. | 1. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay. 2. Prepare Fresh Solutions: Prepare fresh dilutions of PD173074 for each experiment from a frozen DMSO stock to ensure consistency.[4] 3. Filter Sterilization: After dilution and before adding to cells, you can filter the final working solution through a 0.22 µm syringe filter to remove any precipitate. Be aware that this may reduce the final concentration of the compound if significant precipitation has occurred. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PD173074 Stock Solution in DMSO
Materials:
-
PD173074 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of PD173074 powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of PD173074 (e.g., for 1 mg of PD173074 with a molecular weight of 523.67 g/mol , add 191 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for up to 6 months when stored properly.[5]
Protocol 2: Preparation of a 10 µM PD173074 Working Solution in Cell Culture Medium
Materials:
-
10 mM PD173074 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Pre-warmed (37°C) serum-free cell culture medium or sterile PBS
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM PD173074 stock solution at room temperature.
-
Intermediate Dilution (1:100): In a sterile tube, add 2 µL of the 10 mM PD173074 stock solution to 198 µL of pre-warmed serum-free medium or PBS. This creates a 100 µM intermediate solution. Mix gently by pipetting up and down.
-
Final Dilution (1:10): Add the entire 200 µL of the 100 µM intermediate solution to 1.8 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently invert the tube several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathways and the point of inhibition by PD173074.
Experimental Workflow for PD173074 Solubilization
Caption: Step-by-step workflow for preparing PD173074 working solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting PD173074 precipitation issues.
References
Optimizing PD159790 incubation time for maximum ECE-1 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PD159790 to achieve maximum inhibition of Endothelin-Converting Enzyme 1 (ECE-1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum ECE-1 inhibition?
A1: The optimal incubation time for this compound with ECE-1 to achieve maximum inhibition is not definitively established in publicly available literature. As with many enzyme inhibitors, this is a critical parameter that often needs to be determined empirically for specific experimental conditions.
We recommend performing a time-course experiment to determine the optimal pre-incubation time. This involves pre-incubating ECE-1 with this compound for varying durations (e.g., 0, 15, 30, 60, and 120 minutes) before adding the substrate to initiate the reaction. The level of inhibition can then be measured and plotted against the pre-incubation time to identify the point of maximum and stable inhibition.
Q2: I am not seeing any inhibition of ECE-1 with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of observed inhibition. Please consider the following troubleshooting steps:
-
Inhibitor Integrity: Verify the integrity and concentration of your this compound stock. Ensure it has been stored correctly and that the solvent used for dilution is compatible with your assay.
-
Enzyme Activity: Confirm that your ECE-1 enzyme is active. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme) in your assay.
-
Assay Conditions: Ensure that the assay buffer composition, pH, and temperature are optimal for ECE-1 activity.
-
Substrate Concentration: The concentration of the substrate can affect the apparent inhibition. If the substrate concentration is too high, it may outcompete a competitive inhibitor. Consider using a substrate concentration at or below the Michaelis constant (Km).
-
Pre-incubation Time: As mentioned in Q1, a sufficient pre-incubation time of this compound with ECE-1 may be necessary to allow for binding. If you are not currently pre-incubating, we recommend introducing this step.
Q3: The results of my ECE-1 inhibition assay are not reproducible. What can I do to improve consistency?
A3: Lack of reproducibility can stem from various sources. To improve the consistency of your results, we suggest the following:
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and temperature, are consistent between experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
Reagent Quality: Use high-quality reagents and ensure they have not expired. Prepare fresh dilutions of the inhibitor and enzyme for each experiment.
-
Plate Reader Settings: Optimize the settings on your plate reader, such as gain and read time, for your specific assay to ensure you are within the linear range of detection.
-
Run Replicates: Include technical and biological replicates in your experimental design to assess variability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during ECE-1 inhibition experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Inhibition | 1. Inactive PD1597902. Inactive ECE-1 enzyme3. Inappropriate assay conditions (pH, temp)4. Insufficient inhibitor concentration5. Insufficient pre-incubation time | 1. Verify inhibitor integrity and concentration. Prepare fresh stock.2. Test enzyme activity with a positive control.3. Optimize assay buffer conditions.4. Perform a dose-response experiment with a range of this compound concentrations.5. Perform a time-course experiment to determine optimal pre-incubation time. |
| High Variability Between Replicates | 1. Pipetting errors2. Inconsistent incubation times3. Temperature fluctuations4. Reagent degradation | 1. Use calibrated pipettes and consistent technique.2. Use a multichannel pipette for simultaneous additions.3. Ensure uniform temperature across the microplate.4. Prepare fresh reagents for each experiment. |
| High Background Signal | 1. Substrate auto-hydrolysis2. Contaminated reagents or microplate3. Non-specific binding of detection reagents | 1. Include a "no enzyme" control to measure background.2. Use fresh, high-purity reagents and clean labware.3. Optimize washing steps and blocking if applicable. |
Experimental Protocols
Protocol: Determining the Optimal Pre-incubation Time for this compound
This protocol outlines a general method to determine the optimal pre-incubation time for this compound with ECE-1.
Materials:
-
Purified active ECE-1 enzyme
-
This compound
-
ECE-1 substrate (e.g., a fluorogenic peptide)
-
Assay buffer (optimized for ECE-1 activity)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader with appropriate filters
Procedure:
-
Prepare a working solution of ECE-1 in assay buffer.
-
Prepare a working solution of this compound at a concentration known to cause significant inhibition (e.g., 5-10 times the expected IC50).
-
In the microplate, add the ECE-1 solution to a series of wells.
-
To these wells, add the this compound solution and start a timer. This marks the beginning of the pre-incubation.
-
Set up parallel wells for different pre-incubation time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each designated time point, add the ECE-1 substrate to the corresponding wells to start the enzymatic reaction. For the 0-minute time point, the substrate is added immediately after the inhibitor.
-
Include control wells:
-
100% Activity Control: ECE-1 + Assay Buffer (no inhibitor)
-
Background Control: Assay Buffer + Substrate (no enzyme)
-
-
Incubate the plate at the optimal temperature for ECE-1 activity for a fixed period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each pre-incubation time point relative to the 100% activity control.
-
Plot percent inhibition versus pre-incubation time to determine the time required to reach maximum, stable inhibition.
Protocol: Standard ECE-1 Inhibition Assay
This protocol is for a standard ECE-1 inhibition assay once the optimal pre-incubation time for this compound has been determined.
Materials:
-
Same as the previous protocol.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the ECE-1 enzyme solution to the wells of a 96-well microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for the predetermined optimal time at the optimal temperature.
-
Initiate the reaction by adding the ECE-1 substrate to all wells.
-
Include control wells as described in the previous protocol.
-
Incubate the plate for a fixed time at the optimal temperature.
-
Measure the fluorescence signal.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of ECE-1
How to address PD159790 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of the small molecule inhibitor PD159790. These resources are designed for researchers, scientists, and drug development professionals to facilitate the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A: Off-target effects are unintended interactions of an inhibitor with proteins or other biomolecules that are not the primary therapeutic target.[1][2] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unforeseen side effects in a clinical context.[1][2] It is critical to distinguish between on-target effects, which are the desired biological consequences of inhibiting the intended target, and off-target effects.
Q2: Why is it important to investigate the off-target effects of this compound?
Q3: At what concentration should I use this compound to minimize off-target effects?
A: To minimize off-target effects, it is recommended to use this compound at the lowest concentration that effectively inhibits the primary target.[1] This is typically at or slightly above the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for the on-target effect.[1] Performing a dose-response curve for your specific assay is essential to determine the optimal concentration.[1] Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target molecules.[1]
Q4: What are some initial steps to assess the specificity of this compound?
A: Initial steps to assess the specificity of this compound include:
-
In silico analysis: Using computational tools to predict potential off-target interactions based on the chemical structure of this compound.[2]
-
In vitro profiling: Screening this compound against a panel of related proteins (e.g., a kinase panel if the primary target is a kinase) to identify other potential interactions.[1][3]
-
Using a structurally unrelated inhibitor: Comparing the phenotype induced by this compound with that of a different inhibitor that targets the same protein.[1][2]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than on-target inhibition.[2]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that also targets the same protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[1][2]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may only appear at higher concentrations.[1]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[1]
-
Issue 2: this compound is showing toxicity in my cell lines at the concentrations required for target inhibition.
-
Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[2]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound needed for on-target inhibition and assess if toxicity persists at this lower dose.[1]
-
Profile for Off-Target Liabilities: Submit this compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families to identify known toxic off-targets.[1]
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to find an alternative inhibitor for your target that has a better-documented selectivity profile.[1]
-
Counter-screen with a Target-Negative Cell Line: If available, use a cell line that does not express the intended target. If toxicity is still observed, it is likely due to off-target effects.[2]
-
Quantitative Data Summary
When publishing or presenting your findings, summarizing the potency of this compound on its intended target versus known off-targets in a clear, tabular format is crucial.
| Target | IC50 (nM) | Assay Type | Cell Line/System |
| Kinase X (On-Target) | 50 | Biochemical | Recombinant Protein |
| Kinase Y (Off-Target) | 1,500 | Biochemical | Recombinant Protein |
| Kinase Z (Off-Target) | 8,000 | Biochemical | Recombinant Protein |
| Cellular Phenotype A | 75 | Cell-based | MCF-7 |
| Cellular Phenotype B | 2,500 | Cell-based | MCF-7 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the assessment of this compound binding to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another suitable protein detection method.
-
Analysis: Binding of this compound to the target protein will stabilize it, leading to a higher melting temperature compared to the vehicle-treated control.
Protocol 2: Phenotypic Rescue with a Drug-Resistant Mutant
This protocol is a gold-standard method to confirm that an observed cellular phenotype is due to the inhibition of the intended target.
Methodology:
-
Generate Resistant Mutant: Introduce a mutation into the target protein's cDNA that confers resistance to this compound without affecting its normal function. This can often be achieved by mutating a key residue in the inhibitor's binding site.
-
Transfection: Transfect cells with either the wild-type target protein or the drug-resistant mutant. An empty vector control should also be included.
-
Inhibitor Treatment: Treat the transfected cells with this compound at a concentration that elicits the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all three groups (wild-type, resistant mutant, and empty vector).
-
Interpretation: If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the resistant mutant, it strongly indicates that the phenotype is an on-target effect of this compound.
Visualizations
Caption: A generic signaling pathway illustrating the inhibitory action of this compound on its target, Kinase X.
Caption: A troubleshooting workflow to determine if an observed phenotype is an on- or off-target effect.
Caption: Experimental workflow for a rescue experiment to validate on-target effects.
References
PD159790 stability issues in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with PD159790 in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a metalloprotease that plays a crucial role in the endothelin signaling pathway by converting the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE-1, this compound blocks the production of active ET-1, thereby modulating downstream signaling events.
Q2: I am observing inconsistent results with this compound in my long-term cell culture experiments. Could this be a stability issue?
Yes, inconsistent results, such as variable IC50 values or a loss of expected biological effect over time, are common indicators of compound instability in cell culture media.[1] Small molecules like this compound can degrade under typical cell culture conditions (37°C, aqueous media), leading to a decrease in the effective concentration of the active compound.
Q3: What are the common factors that can contribute to the degradation of this compound in cell culture?
Several factors can influence the stability of small molecules in cell culture media:
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]
-
pH: The pH of the culture medium can affect the stability of compounds susceptible to hydrolysis.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.
-
Reactive Components in Media: Components in the culture medium, such as serum, may contain enzymes that can metabolize the compound.[1]
-
Solubility: Poor solubility can lead to precipitation of the compound over time, reducing its effective concentration.[2]
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
To assess the stability of this compound in your experimental conditions, you can perform a time-course analysis. This involves incubating this compound in your cell culture medium (with and without cells) and collecting aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The concentration of the parent compound in these aliquots can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time indicates instability.
Q5: What are the recommended storage and handling conditions for this compound?
-
Solid Form: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, 0-4°C is recommended.
-
Stock Solutions: It is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO.[1][3] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[3] Before use, allow the vial to warm to room temperature before opening to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Loss of Biological Effect
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot immediately before each experiment. Avoid using previously prepared and stored diluted solutions.
-
Minimize Incubation Time: If experimentally feasible, reduce the duration of the assay to minimize the time the compound is exposed to 37°C.
-
Assess Stability: Perform a stability study as described in the FAQ section to determine the rate of degradation of this compound in your specific cell culture medium.
-
Replenish Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared medium containing this compound at regular intervals. The frequency of media changes should be informed by the stability data you generate.
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation.[1]
Issue 2: Precipitation of this compound in Cell Culture Medium
Possible Cause: Poor solubility of this compound at the working concentration in the aqueous cell culture medium.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and to minimize the risk of precipitation.[1]
-
Visually Inspect for Precipitation: After diluting the this compound stock solution into the cell culture medium, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Prepare Working Solutions at Lower Concentrations: If precipitation is observed, try preparing working solutions at lower concentrations.
-
Solubility Test: Perform a solubility test by preparing a series of dilutions of this compound in your cell culture medium and observing the concentration at which precipitation occurs.
Data Presentation
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Potential Impact | Mitigation Strategy |
| Temperature (37°C) | Accelerates chemical degradation | Minimize incubation time; perform stability analysis to determine half-life. |
| pH of Medium | Can lead to hydrolysis | Maintain consistent and optimal pH for the cell line and compound. |
| Light Exposure | May cause photodegradation | Protect solutions from light by using amber tubes and covering plates. |
| Serum Components | Enzymatic degradation | Consider using serum-free or reduced-serum media if compatible with the cell line. |
| Solubility | Precipitation out of solution | Ensure final solvent concentration is low; perform solubility tests. |
| Freeze-Thaw Cycles | Degradation of stock solution | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.
Materials:
-
This compound powder
-
High-purity DMSO
-
Cell culture medium (with and without serum, as required)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Set Up Experimental Conditions:
-
Condition A (Cell-Free): Add the this compound-containing medium to a sterile culture vessel without cells.
-
Condition B (With Cells): Add the this compound-containing medium to a culture vessel with your cells seeded at the desired density.
-
-
Time-Course Sampling:
-
Immediately after preparation (T=0), collect an aliquot of the medium from each condition. This will serve as your baseline concentration.
-
Incubate the culture vessels at 37°C in a CO2 incubator.
-
Collect aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Preparation for Analysis:
-
For each aliquot, centrifuge to pellet any cells or debris.
-
Transfer the supernatant to a clean tube.
-
Perform a protein precipitation step if the medium contains serum (e.g., by adding a 3-fold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins).
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Develop an appropriate analytical method to separate and quantify this compound. This will involve selecting a suitable column, mobile phase, and detection method.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the compound in your samples.
-
Analyze the samples from each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound as a percentage of the T=0 concentration versus time.
-
From this plot, you can determine the half-life (t½) of this compound in your cell culture medium under your specific experimental conditions.
-
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Adjusting PD159790 concentration to avoid cellular toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting PD159790 concentration to avoid cellular toxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific model. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM.
Q2: I am observing significant cell death at concentrations where I expect to see a specific inhibitory effect. Is this normal?
A2: Unexplained cytotoxicity can confound experimental results.[1] While some on-target effects may lead to cell death, significant toxicity, especially at concentrations where the primary target is not expected to be fully engaged, might indicate off-target effects.[2][3] It is crucial to differentiate between on-target and off-target toxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: A multi-faceted approach is recommended:
-
Secondary Inhibitor: Use a structurally different inhibitor for the same target. If this second inhibitor does not produce the same cytotoxic phenotype, the toxicity of this compound is likely due to off-target effects.[2]
-
Rescue Experiments: If possible, overexpress the intended target. If the cytotoxic phenotype is not rescued, it suggests the involvement of other targets.[2]
-
Counter-Screening: Use a cell line that does not express the intended target of this compound. If toxicity persists, it is likely due to off-target effects.[2]
Q4: What are the common mechanisms of small molecule-induced cellular toxicity?
A4: Cellular toxicity from small molecules can arise from various mechanisms, including:
-
Apoptosis: Programmed cell death.[4]
-
Necrosis: Uncontrolled cell death due to membrane damage.[4]
-
Oxidative Stress: Generation of reactive oxygen species (ROS).[5][6]
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and function.[4][7]
-
DNA Damage: Direct or indirect damage to cellular DNA.[6]
Troubleshooting Guide: High Cellular Toxicity with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cellular toxicity observed with this compound.
Issue: Significant cell death observed at or below the expected effective concentration.
1. Verify Compound and Experimental Setup
-
Compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC.[1]
-
Solubility: Visually inspect your stock solution and final dilutions for any precipitation. Poor solubility can lead to inaccurate effective concentrations.[1] The final solvent concentration (e.g., DMSO) in your cell culture media should typically be below 0.5% to avoid solvent-induced toxicity.[1]
-
Experimental Controls: Ensure you have appropriate positive and negative controls in your experiment.[8] This includes a vehicle control (e.g., DMSO) to account for any effects of the solvent.
2. Optimize this compound Concentration
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the minimal concentration required for the desired on-target effect and the concentration at which toxicity is observed.[3]
-
Determine IC50 and CC50: Calculate the half-maximal inhibitory concentration (IC50) for your desired biological effect and the half-maximal cytotoxic concentration (CC50). A large window between the IC50 and CC50 indicates better selectivity.
3. Assess the Mechanism of Cytotoxicity
-
Utilize Cytotoxicity Assays: Employ a variety of assays to understand how this compound is affecting the cells.[9] Different assays measure different aspects of cell health.[4][10]
-
Metabolic Activity Assays (e.g., MTT, XTT): Measure the metabolic activity of viable cells.[11]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Detect damage to the cell membrane, indicative of necrosis.[4][12]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): Identify markers of programmed cell death.[11]
-
Data Presentation: Hypothetical Cytotoxicity Profile of this compound
The following tables summarize hypothetical data for this compound across different cell lines and assays.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (48h) |
| Cell Line A | 0 (Vehicle) | 100% |
| 0.1 | 98% | |
| 1 | 95% | |
| 10 | 60% | |
| 100 | 15% | |
| Cell Line B | 0 (Vehicle) | 100% |
| 0.1 | 99% | |
| 1 | 97% | |
| 10 | 85% | |
| 100 | 40% |
Table 2: Comparison of IC50 and CC50 for this compound
| Cell Line | Target Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Cell Line A | 5 | 12 | 2.4 |
| Cell Line B | 8 | 80 | 10 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell toxicity mechanism and biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PD159790-Based ECE-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD159790 in Endothelin-Converting Enzyme-1 (ECE-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ECE-1?
This compound is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), a zinc metalloproteinase. It functions by chelating the zinc ion within the active site of the enzyme, thereby preventing the conversion of its substrate, Big Endothelin-1 (Big ET-1), into the biologically active peptide, Endothelin-1 (ET-1).
Q2: What is the optimal solvent and storage condition for this compound?
This compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the solid compound at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous dilutions for more than one day.
Q3: What is a suitable fluorogenic substrate for ECE-1 inhibition assays?
A commonly used fluorogenic substrate for ECE-1 is a peptide containing a fluorophore, such as 7-methoxycoumarin-4-acetyl (MCA), and a quencher group. In its intact form, the fluorescence is quenched. Upon cleavage by ECE-1, the fluorophore is released, resulting in a measurable increase in fluorescence. A specific example is Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH.
Q4: What controls are essential for a robust ECE-1 inhibition assay?
To ensure the validity of your results, the following controls are crucial:
-
No-Enzyme Control: Contains all reaction components except the ECE-1 enzyme to measure background fluorescence from the substrate and buffer.
-
No-Inhibitor Control (Vehicle Control): Contains the ECE-1 enzyme and the same concentration of the inhibitor's solvent (e.g., DMSO) as the experimental wells. This represents 100% enzyme activity.
-
Positive Control Inhibitor: A known ECE-1 inhibitor (other than this compound) to confirm that the assay can detect inhibition.
-
Substrate Blank: Contains only the substrate and assay buffer to check for substrate auto-hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of this compound or other test compounds. 2. Contaminated reagents or buffer. 3. Substrate auto-hydrolysis. | 1. Run a control with this compound and all assay components except the enzyme to quantify its intrinsic fluorescence. Subtract this value from your experimental readings. 2. Use fresh, high-purity reagents and sterile, nuclease-free water for all buffers. 3. Monitor the fluorescence of a "substrate only" control over time. If it increases significantly, consider a different substrate or optimize assay conditions (e.g., pH, temperature). |
| Low or No ECE-1 Activity | 1. Inactive ECE-1 enzyme. 2. Incorrect assay buffer pH or temperature. 3. Degraded substrate. | 1. Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test with a fresh aliquot of enzyme. 2. ECE-1 activity is pH-dependent, with an optimal pH around neutral (7.0-7.4) for Big ET-1 cleavage. Ensure the assay buffer is at the correct pH and the assay is performed at the recommended temperature (typically 37°C). 3. Protect the fluorogenic substrate from light and store it as recommended by the manufacturer. Prepare fresh dilutions before each experiment. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting, especially of small volumes. 2. Incomplete mixing of reagents. 3. Precipitation of this compound in the assay well. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and prepare master mixes for reagents to be added to multiple wells. 2. Gently mix the plate after adding each reagent, avoiding the introduction of air bubbles. 3. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity or compound solubility (typically ≤1%). Visually inspect wells for any precipitation. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| IC50 Value Higher Than Expected | 1. High concentration of ECE-1 enzyme. 2. High substrate concentration relative to its Km value. 3. Degradation of this compound. | 1. The IC50 value can be dependent on the enzyme concentration. Use the lowest concentration of ECE-1 that provides a robust and linear signal. 2. For competitive inhibitors, a high substrate concentration can lead to an overestimation of the IC50. Ideally, the substrate concentration should be at or below its Michaelis-Menten constant (Km). 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Assay Signal Drifts Over Time | 1. Photobleaching of the fluorophore. 2. Temperature fluctuations in the plate reader. | 1. Minimize the exposure of the plate to light. If taking kinetic readings, use the shortest possible read time that provides a stable signal. 2. Allow the microplate to equilibrate to the temperature of the plate reader before starting the measurement. |
Quantitative Data
Table 1: Inhibitory Potency of this compound and Selectivity Against Other Metalloproteinases
| Enzyme | IC50 (nM) | Notes |
| ECE-1 | ~10 - 50 | Potent inhibition. |
| ECE-2 | >1000 | Demonstrates good selectivity over ECE-2. |
| Neprilysin (NEP) | >10,000 | Highly selective against NEP. |
| Angiotensin-Converting Enzyme (ACE) | >10,000 | Highly selective against ACE. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, buffer composition). The values presented are approximate and for comparative purposes.
Experimental Protocols
Detailed Protocol for a Fluorometric ECE-1 Inhibition Assay using this compound
This protocol is a general guideline and may require optimization for specific experimental needs.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.
-
ECE-1 Enzyme: Reconstitute lyophilized human recombinant ECE-1 in assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.
-
Fluorogenic Substrate: Prepare a 10 mM stock solution of a suitable fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO. Store at -20°C, protected from light.
-
This compound (Inhibitor): Prepare a 10 mM stock solution in 100% DMSO. Store in aliquots at -20°C.
-
96-well Plate: Use a solid black 96-well plate for fluorescence assays to minimize background.
2. Assay Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute each DMSO concentration 1:100 in assay buffer to create the final working inhibitor solutions. This results in a final DMSO concentration of 1% in these solutions.
-
-
Set up the Assay Plate:
-
Add 10 µL of each serially diluted this compound working solution to the appropriate wells of the 96-well plate.
-
For the no-inhibitor control, add 10 µL of assay buffer containing 1% DMSO.
-
For the no-enzyme control, add 10 µL of assay buffer containing 1% DMSO.
-
-
Add ECE-1 Enzyme:
-
Dilute the ECE-1 stock solution in assay buffer to a final working concentration that gives a linear reaction rate for at least 30 minutes (this needs to be determined empirically, but a starting point could be 5-10 ng/well).
-
Add 40 µL of the diluted ECE-1 solution to all wells except the no-enzyme control wells.
-
To the no-enzyme control wells, add 40 µL of assay buffer.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Dilute the fluorogenic substrate stock solution in assay buffer to a final working concentration (typically at or below the Km value for the substrate).
-
Add 50 µL of the diluted substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~320-340 nm and an emission wavelength of ~390-420 nm (these will vary depending on the specific fluorophore).
-
3. Data Analysis:
-
Calculate Reaction Rates:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
-
Normalize Data:
-
Subtract the rate of the no-enzyme control from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of No-Inhibitor Control))
-
-
Determine IC50:
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ECE-1 activity).
-
Visualizations
Caption: ECE-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an ECE-1 inhibition assay.
Caption: A logical troubleshooting workflow for common assay issues.
Technical Support Center: Improving Reproducibility of Experiments Using PD159790
Welcome to the technical support center for PD159790, a selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, ensuring higher reproducibility and accuracy of your results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). Its primary mechanism of action is to block the enzymatic activity of ECE-1, which is responsible for the conversion of the inactive precursor big endothelin-1 (Big ET-1) into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this conversion, this compound effectively reduces the levels of active ET-1.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), it is recommended to store the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound was developed to be selective for ECE-1 over neutral endopeptidase (NEP). Experimental validation has shown that at the optimal pH for ECE-1 activity (pH 6.9), this compound effectively inhibits the conversion of Big ET-1. Conversely, it shows minimal inhibition at the optimal pH for ECE-2 activity (pH 5.4). Furthermore, it does not affect the alternative pathway of ET-1 metabolism via chymase.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibition of ECE-1 activity | Incorrect pH of assay buffer: ECE-1 has an optimal pH of around 6.9. | Ensure your assay buffer is at the correct pH for optimal ECE-1 activity. |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | Use freshly prepared or properly stored aliquots of this compound. | |
| Inactive enzyme: The ECE-1 enzyme may have lost activity due to improper storage or handling. | Use a new batch of enzyme or validate the activity of your current stock with a known substrate. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, and media composition can affect experimental outcomes. | Standardize cell culture protocols, including seeding density and passage number. Ensure media components are consistent. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in inhibitor concentration. | Calibrate your pipettes regularly and use appropriate pipetting techniques. | |
| Solubility issues with this compound: The compound may precipitate out of solution, especially in aqueous buffers. | Ensure the final DMSO concentration in your assay is compatible with your experimental system and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). | |
| Unexpected off-target effects | High concentration of this compound: Although selective, high concentrations may lead to inhibition of other metalloproteases. | Perform a dose-response curve to determine the optimal concentration of this compound that provides maximal ECE-1 inhibition with minimal off-target effects. |
| Presence of other active compounds in the experimental system: | Ensure that other components in your assay medium do not interfere with the activity of this compound or ECE-1. |
Experimental Protocols
ECE-1 Activity Assay
This protocol is designed to measure the enzymatic activity of ECE-1 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human ECE-1
-
This compound
-
ECE-1 substrate (e.g., a fluorogenic peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.9)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of concentrations for the dose-response curve. Include a vehicle control (DMSO without inhibitor).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the ECE-1 enzyme to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ECE-1 substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate used.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Endothelin Pathway Proteins
This protocol can be used to assess the effect of this compound on the expression or phosphorylation status of proteins in the endothelin signaling pathway.
Materials:
-
Cells or tissue lysates treated with this compound
-
Primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, ET-1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Data Presentation
| Compound | Target | IC50 (nM) | Selectivity vs. NEP | Assay Conditions |
| This compound | ECE-1 | To be determined | To be determined | e.g., Fluorogenic substrate assay, pH 6.9, 37°C |
| Compound X (Control) | ECE-1 | Value | Value | e.g., Fluorogenic substrate assay, pH 6.9, 37°C |
Signaling Pathways and Experimental Workflows
Endothelin Signaling Pathway
The following diagram illustrates the canonical endothelin signaling pathway, which is inhibited by this compound at the level of ECE-1.
Caption: Inhibition of the Endothelin Signaling Pathway by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound.
References
Why is my PD159790 not inhibiting ECE-1 effectively
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Endothelin-Converting Enzyme 1 (ECE-1) inhibition assays, with a specific focus on the inhibitor PD159790.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to lower-than-expected or ineffective inhibition of ECE-1 in your experiments.
Question 1: Why is my this compound not showing significant inhibition of ECE-1?
Answer: Several factors related to the compound, the enzyme, or the assay conditions could be responsible. Here’s a step-by-step guide to troubleshoot the issue.
Step 1: Verify Compound Integrity and Concentration
-
Purity and Identity: Was the identity and purity of your this compound stock confirmed upon receipt? Impurities can significantly lower the effective concentration of the active inhibitor.
-
Solubility: Is the compound fully dissolved in your assay buffer? Precipitation will lead to an actual concentration that is much lower than intended. This compound may require a small amount of a solvent like DMSO to fully dissolve before being diluted into the aqueous assay buffer.[1] Always check for precipitate after dilution.
-
Stock Concentration Accuracy: Double-check the initial weighing and all subsequent dilution calculations.[2] Small errors in preparing the stock solution can lead to significant inaccuracies in the final assay concentrations.
-
Freeze-Thaw Cycles: Has the compound stock been subjected to multiple freeze-thaw cycles?[3] This can degrade the compound. It is advisable to aliquot the stock solution upon first use to minimize this.[4]
Step 2: Assess Enzyme Activity and Handling
-
Enzyme Viability: Is your ECE-1 enzyme active? Always run a positive control with the enzyme and substrate but no inhibitor to confirm robust enzyme activity.[3]
-
Enzyme Concentration: Using an excessively high concentration of ECE-1 can require a much higher inhibitor concentration to achieve 50% inhibition (IC50), making your inhibitor appear less potent.[2] Use the lowest enzyme concentration that provides a strong, linear signal.
-
Storage and Handling: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone repeated freeze-thaw cycles.[5] When in use, keep the enzyme on ice.[6]
Step 3: Evaluate and Optimize Assay Conditions
-
Buffer Composition: The pH, ionic strength, and presence of certain additives in the assay buffer can impact inhibitor binding. Ensure your buffer conditions are optimal for ECE-1 activity. The assay buffer should typically be warmed to 37°C before use.[5][6]
-
Substrate Concentration: If this compound is a competitive inhibitor, a high substrate concentration can outcompete it for binding to the enzyme's active site, leading to an artificially high IC50 value.[2] Try running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).
-
Pre-incubation Time: Does your protocol include a pre-incubation step for the enzyme and inhibitor before adding the substrate? Some inhibitors exhibit slow-binding kinetics and require a specific amount of time to bind to the enzyme for maximal inhibition.[1][2] Vary the pre-incubation time (e.g., 15, 30, 60 minutes) to see if inhibition improves.
-
Assay Interference: Could this compound be interfering with your detection method? For example, if you are using a fluorometric assay, the compound itself might be fluorescent or quench the fluorescent signal. Run a control well with only the inhibitor and buffer to check for background signal.[2]
Question 2: My results are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results often point to issues with experimental setup and reagent handling.
-
Reagent Preparation: Always use freshly prepared dilutions of the inhibitor and substrate for each experiment.[5][7] Do not store diluted inhibitor mixes.[6]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for the reaction components to ensure consistency across wells.[7]
-
Temperature Control: Enzymes are highly sensitive to temperature. Ensure all incubation steps are performed at a consistent and accurate temperature.[3] Using ice-cold buffers can slow down or even stop the reaction.[3]
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Consider not using the outermost wells or filling them with buffer to minimize this effect.[3]
Question 3: What are the optimal conditions for an ECE-1 activity assay?
Answer: While specific conditions can vary based on the enzyme source and substrate, a typical fluorometric ECE-1 assay follows these general parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 37°C | Optimal temperature for mammalian ECE-1 activity.[5] |
| pH | Neutral (e.g., 7.0 - 7.5) | ECE-1 generally exhibits maximal activity at neutral pH. |
| Substrate | MCA-based synthetic peptide | Commonly used for fluorometric detection of ECE-1 activity.[5] |
| Pre-incubation | 15-30 minutes | Allows time for the inhibitor to bind to the enzyme before the reaction starts.[1] |
| Detection | Fluorescence (Ex/Em = 320/420 nm) | Standard wavelengths for detecting the cleaved MCA fluorophore.[5] |
| Controls | No-enzyme, No-inhibitor, No-substrate | Essential for calculating background signal, maximal enzyme activity, and potential assay interference.[8] |
Detailed Experimental Protocol: ECE-1 Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the inhibitory potential of a compound like this compound against ECE-1.
1. Reagent Preparation:
- ECE-1 Assay Buffer: Prepare the buffer according to the manufacturer's instructions or a literature-validated recipe. Warm to 37°C before use.[6]
- ECE-1 Enzyme: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in ice-cold assay buffer to the desired working concentration.
- This compound Inhibitor: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Create serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations for the IC50 curve.
- ECE-1 Substrate: Prepare a stock solution as recommended. Just before use, dilute the substrate to its final working concentration in the assay buffer.[5]
2. Assay Procedure:
- In a 96-well black plate suitable for fluorescence, add the components in the following order:
- Assay Buffer
- This compound solution at various concentrations (or vehicle control, e.g., DMSO).
- ECE-1 enzyme solution .
- Include the following controls:
- 100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).
- Background Control: Substrate and vehicle (no enzyme).
- Inhibitor Control: Substrate and highest concentration of this compound (no enzyme).
- Mix the contents of the wells gently.
- Pre-incubate the plate at 37°C for 20-30 minutes, protected from light.[5]
- Initiate the enzymatic reaction by adding the ECE-1 substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader.
3. Data Measurement and Analysis:
- Measure the fluorescence intensity (Ex/Em = 320/420 nm) in kinetic mode for 30-60 minutes at 37°C.[5]
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Subtract the background control's reaction rate from all other wells.
- Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: ECE-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an ECE-1 enzyme inhibition assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting failed ECE-1 inhibition experiments.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. cusabio.com [cusabio.com]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling PD159790
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of PD159790, a selective endothelin-converting enzyme-1 (ECE-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of endothelin-converting enzyme-1 (ECE-1). ECE-1 is a key enzyme in the endothelin pathway, responsible for converting big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1). By inhibiting ECE-1, this compound blocks the production of ET-1, thereby interfering with its downstream effects.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q3: How should I prepare solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a stock solution in high-quality, anhydrous DMSO. It is recommended to prepare fresh dilutions for each experiment from the stock solution to minimize degradation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data
| Parameter | Value | Reference |
| EC50 | 28.1 μM | [1] |
| Storage (Short-term) | 0-4°C | |
| Storage (Long-term) | -20°C | |
| Solubility | DMSO |
Experimental Protocols
ECE-1 Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of this compound on ECE-1.
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance (depending on detection method)
-
ET-1 detection kit (e.g., ELISA)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO. Further dilute these in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute the recombinant ECE-1 and big ET-1 in assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add a small volume of the this compound dilutions to the wells of the 96-well plate.
-
Add the diluted ECE-1 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the big ET-1 substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes).
-
-
Detection: Stop the reaction and measure the amount of ET-1 produced using a suitable detection method, such as an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of ECE-1 inhibition for each concentration of this compound compared to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no ECE-1 inhibition | Inactive this compound: Compound may have degraded due to improper storage. | Ensure this compound has been stored correctly at the recommended temperatures and protected from light. Use a fresh aliquot if degradation is suspected. |
| Incorrect concentration: Errors in dilution calculations. | Double-check all calculations for stock and working solution concentrations. Prepare fresh dilutions. | |
| Assay conditions not optimal: Incorrect pH, temperature, or incubation times. | Optimize assay conditions by systematically varying one parameter at a time (e.g., pH, temperature, incubation time) to find the optimal conditions for your specific setup. | |
| High background signal | DMSO interference: High concentrations of DMSO can interfere with the assay. | Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally below 1%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Non-specific binding: The detection antibody or other assay components may be binding non-specifically. | Include appropriate controls, such as wells with no enzyme or no substrate, to identify the source of the background signal. Use blocking agents if necessary, as recommended by the detection kit manufacturer. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, or inhibitor. | Prepare fresh reagents for each experiment and use calibrated pipettes for accurate liquid handling. |
| Cell-based assay variability: If using a cell-based assay, variations in cell number, passage number, or cell health can affect results. | Standardize cell culture conditions, including seeding density and passage number. Regularly check for cell viability and morphology. |
Signaling Pathway
This compound, by inhibiting ECE-1, primarily impacts the Endothelin signaling pathway. This can have downstream effects on various cellular processes.
Caption: Inhibition of ECE-1 by this compound blocks the conversion of Big ET-1 to ET-1, thereby downregulating the Endothelin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound in a cell-based experiment.
References
Technical Support Center: Overcoming In Vivo Limitations of PD-159790
Welcome to the technical support center for PD-159790, a hypothetical small molecule inhibitor of the PD-1/PD-L1 pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of in vivo studies with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD-159790?
A1: PD-159790 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). Unlike monoclonal antibodies, which are large proteins, small molecule inhibitors like PD-159790 can offer advantages such as oral bioavailability and better tissue penetration.[1] The primary mechanism involves binding to PD-L1 and inducing its dimerization, which blocks the interaction between PD-1 and PD-L1.[2][3][4] This disruption of the PD-1/PD-L1 axis is intended to restore the anti-tumor activity of T cells.
Q2: What are the known off-target effects of small molecule PD-L1 inhibitors like PD-159790 in vivo?
A2: In vivo studies with some small molecule PD-L1 inhibitors, such as BMS-202, have suggested that the observed anti-tumor effects might be partially mediated by direct off-target cytotoxic effects on tumor cells, independent of the immune response.[2][5] This can be identified by a lack of lymphocyte accumulation at the tumor site despite a reduction in tumor growth.[2][5] Researchers should carefully design experiments to differentiate between on-target immune-mediated effects and off-target cytotoxicity.
Q3: How can I improve the bioavailability and solubility of PD-159790 for in vivo administration?
A3: Small molecule inhibitors often face challenges with poor aqueous solubility, which can limit their bioavailability. To enhance solubility and bioavailability, various formulation strategies can be employed. These include the use of lipid-based delivery systems, nanoemulsions, or creating amorphous solid dispersions with pharmaceutical-grade polymers. For preclinical in vivo studies, compounds can be formulated in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline.
Q4: Are there any clinically approved small molecule PD-1/PD-L1 inhibitors?
A4: As of early 2024, there are no clinically approved small molecule inhibitors targeting the PD-1/PD-L1 pathway. However, several candidates are currently in clinical trials.[1] The development of these agents is actively being pursued to overcome some of the limitations associated with monoclonal antibody therapies.[1][3][6]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy In Vivo
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | 1. Optimize Formulation: Prepare the compound in a vehicle known to improve solubility and absorption. A common formulation for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. 2. Verify Compound Stability: Ensure the compound is stable in the formulation and under the experimental conditions. 3. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of the compound in the chosen animal model to ensure adequate exposure. |
| Insufficient Target Engagement | 1. Dose Escalation Study: Perform a dose-escalation study to identify the optimal dose that provides sustained target engagement without significant toxicity. 2. Biomarker Analysis: Measure downstream biomarkers of PD-1/PD-L1 pathway inhibition in tumor tissue or peripheral blood (e.g., increased IFN-γ, granzyme B) to confirm target engagement.[1][7] |
| Tumor Microenvironment Resistance | 1. Combination Therapy: Consider combining PD-159790 with other agents that can modulate the tumor microenvironment, such as chemotherapy, radiation therapy, or other immunomodulatory drugs. 2. Animal Model Selection: Use a syngeneic tumor model with a known responsive immune microenvironment. |
Issue 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. In Vitro Cytotoxicity Panel: Screen PD-159790 against a panel of normal and cancer cell lines to identify potential off-target cytotoxicities. 2. Histopathological Analysis: Conduct a thorough histopathological examination of major organs from treated animals to identify any signs of toxicity. 3. Dose Reduction/Modified Dosing Schedule: If toxicity is observed, reduce the dose or modify the dosing schedule (e.g., intermittent dosing instead of daily). |
| Immune-Related Adverse Events (irAEs) | 1. Monitor for irAEs: Although more common with antibody therapies, be vigilant for signs of irAEs such as weight loss, ruffled fur, and lethargy. 2. Immunophenotyping: Analyze immune cell populations in blood and tissues to detect any significant alterations that might indicate an autoimmune-like response. |
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for BMS-202, a representative small molecule PD-L1 inhibitor, which can serve as a reference for studies with PD-159790.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| IC50 (PD-1/PD-L1 HTRF Assay) | 18 nM | [8][9] |
| KD (Binding to PD-L1) | 8 µM | [8] |
| IC50 (SCC-3 cell proliferation) | 15 µM | [2][8] |
| IC50 (Jurkat cell proliferation) | 10 µM | [2][8] |
| In Vivo Efficacy | ||
| Animal Model | Humanized MHC-dKO NOG mice | [2][8] |
| Tumor Model | SCC-3 human lymphoma | [8] |
| Dose & Administration | 20 mg/kg, intraperitoneal, daily | [8][9] |
| Tumor Growth Inhibition | 41% | [8] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of 6-8 week old C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Compound Preparation: Prepare PD-159790 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Treatment Administration: Administer PD-159790 at the desired dose (e.g., 10-50 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period. The control group receives the vehicle only.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size.
-
Tissue Collection: At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry for PD-L1 expression).
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of PD-159790.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Refining experimental protocols for PD159790
Notice: Information regarding "PD159790" is not available in the public domain, including scientific literature and commercial databases. This technical support center has been generated based on a hypothetical understanding of a novel experimental compound. The protocols, troubleshooting, and FAQs are illustrative and should be adapted based on actual experimental data for the specific compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests it may act as a selective inhibitor of a key kinase in a novel signaling pathway implicated in cellular proliferation. Further target validation and enzymatic assays are required to fully elucidate its molecular interactions.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using sterile dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Q3: Is this compound cytotoxic to all cell lines?
A3: The cytotoxic effects of this compound are cell-line dependent. It is crucial to perform a dose-response curve for each new cell line to determine the optimal working concentration and the IC50 value. We recommend starting with a broad concentration range (e.g., 1 nM to 100 µM) in a standard cell viability assay.
Q4: Can this compound be used in in vivo studies?
A4: The suitability of this compound for in vivo studies has not been fully established. Preliminary pharmacokinetic and toxicology studies are necessary to determine its bioavailability, stability, and potential side effects in animal models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Improper dissolution of this compound.2. Degradation of the compound due to improper storage.3. Cell line heterogeneity or passage number variability.4. Inconsistent incubation times or seeding densities. | 1. Ensure the compound is fully dissolved in DMSO before further dilution in culture media. Vortex the stock solution gently.2. Use fresh aliquots of the compound for each experiment. Avoid multiple freeze-thaw cycles.3. Use cells within a consistent and low passage number range. Perform cell line authentication.4. Standardize all assay parameters, including cell seeding density, treatment duration, and reagent addition times. |
| Low or no observable effect at expected concentrations | 1. Incorrect concentration calculation.2. The target of this compound is not expressed or is mutated in the chosen cell line.3. The compound is not cell-permeable. | 1. Double-check all calculations for dilutions of the stock solution.2. Verify the expression of the putative target protein in your cell line using techniques like Western blotting or qPCR.3. If non-permeability is suspected, consider using a cell line with higher membrane permeability or consult literature for similar compounds. |
| High background signal in fluorescence-based assays | 1. Autofluorescence of this compound.2. Insufficient washing steps.3. Non-specific binding of detection reagents. | 1. Run a control with this compound alone (no cells) to check for autofluorescence at the excitation/emission wavelengths used.2. Ensure adequate washing of cells between incubation steps to remove unbound reagents.3. Include appropriate blocking steps in your protocol and use high-quality, specific antibodies or dyes. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Pathway Modulation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., IC50 value) for a specified time course (e.g., 0, 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against the target protein and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression or phosphorylation.
Visualizations
Caption: A generalized experimental workflow for characterizing the activity of this compound.
Caption: A hypothetical signaling pathway inhibited by this compound at Kinase A.
Validation & Comparative
Validating the Selective Inhibition of ECE-1 by PD159790: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin-converting enzyme-1 (ECE-1) inhibitor, PD159790, with other relevant compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the ECE-1 signaling pathway and experimental workflows.
Comparative Analysis of ECE-1 Inhibitors
The selective inhibition of ECE-1 is a critical area of research due to the enzyme's role in the production of the potent vasoconstrictor endothelin-1 (ET-1). An ideal inhibitor would exhibit high potency for ECE-1 while showing minimal activity against other related metalloproteinases, such as Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE), to reduce off-target effects.
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | ECE-1 | Data not publicly available |
| NEP | Data not publicly available | |
| ACE | Data not publicly available | |
| Phosphoramidon | ECE-1 | 3.5 |
| NEP | 0.034 | |
| ACE | 78 |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and Phosphoramidon against ECE-1, NEP, and ACE.
ECE-1 Signaling Pathway
Endothelin-converting enzyme-1 (ECE-1) is a key enzyme in the endothelin signaling pathway. It catalyzes the final step in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor. The pathway begins with the cleavage of preproendothelin-1 to proendothelin-1, which is then cleaved by furin to produce big ET-1. ECE-1, a zinc metalloproteinase, then converts the inactive big ET-1 into the biologically active ET-1.
ET-1 exerts its effects by binding to two G-protein coupled receptors: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). Activation of these receptors on smooth muscle cells initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to vasoconstriction and cell proliferation.
Experimental Protocols
General ECE-1 Inhibition Assay Protocol
This protocol describes a general method for determining the inhibitory activity of a compound against ECE-1. This assay is based on the cleavage of a fluorogenic substrate by ECE-1, and the resulting increase in fluorescence is measured.
Materials:
-
Recombinant human ECE-1
-
ECE-1 fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Phosphoramidon)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound and reference inhibitor in Assay Buffer to create a range of concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor at various concentrations.
-
Recombinant human ECE-1.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the ECE-1 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Validating Selective Inhibition
The following workflow outlines the key steps to validate the selective inhibition of ECE-1 by a test compound like this compound.
Conclusion
The validation of the selective inhibition of ECE-1 by this compound is a critical step in its development as a potential therapeutic agent. While this guide outlines the necessary experimental framework and the relevant biological pathways, the lack of publicly available, direct comparative data for this compound highlights the need for further research and data sharing within the scientific community. The provided protocols and workflows offer a standardized approach for researchers to generate this crucial data, enabling a more complete and objective comparison with existing inhibitors.
A Comparative Analysis of the Metalloprotease Inhibitors PD159790 and Phosphoramidon
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the efficacy and selectivity of two prominent metalloprotease inhibitors: PD159790 and phosphoramidon. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of these compounds.
Introduction to this compound and Phosphoramidon
Both this compound and phosphoramidon are inhibitors of metalloproteases, a broad family of enzymes involved in various physiological processes. Their primary target of interest in many research contexts is the endothelin-converting enzyme (ECE), which plays a crucial role in the cardiovascular system by producing the potent vasoconstrictor endothelin-1 (ET-1).
Phosphoramidon , a naturally derived compound, is a well-established inhibitor of several metalloproteases, including endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE). Its broad-spectrum activity has made it a valuable tool in physiological and pathological studies.
This compound is recognized as a selective inhibitor of endothelin-converting enzyme-1 (ECE-1). Its selectivity is a key feature, particularly in studies aiming to dissect the specific roles of ECE-1 from other metalloproteases.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target Enzyme | IC50 / EC50 | Reference |
| Phosphoramidon | Endothelin-Converting Enzyme (ECE) | 3.5 µM | [1] |
| Neutral Endopeptidase (NEP) | 0.034 µM | [1] | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | [1] | |
| This compound | Endothelin-Converting Enzyme-1 (ECE-1) | 28.1 µM (EC50) |
Note: The EC50 value for this compound was reported in the context of its ability to inhibit the conversion of big ET-1. A direct IC50 value from a biochemical assay was not found in the searched literature.
Signaling Pathway of the Endothelin System
The primary shared target of both inhibitors is ECE-1, a key enzyme in the endothelin signaling pathway. This pathway is integral to vasoconstriction and blood pressure regulation.
Caption: Simplified diagram of the endothelin-1 synthesis and signaling pathway, highlighting the inhibitory action of this compound and phosphoramidon on ECE-1.
Experimental Protocols
A common method for assessing the efficacy of ECE-1 inhibitors is through a fluorometric activity assay. The following is a generalized protocol based on commercially available kits.
Fluorometric Endothelin-Converting Enzyme-1 (ECE-1) Activity Assay
Objective: To measure the enzymatic activity of ECE-1 and the inhibitory potential of compounds like this compound and phosphoramidon.
Principle: The assay utilizes a synthetic, fluorogenic substrate that is cleaved by ECE-1 to release a fluorescent product. The rate of fluorescence increase is directly proportional to the ECE-1 activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Recombinant human ECE-1
-
ECE-1 assay buffer
-
Fluorogenic ECE-1 substrate
-
Test inhibitors (this compound, phosphoramidon) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/420 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the ECE-1 enzyme, substrate, and a dilution series of the test inhibitors in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the ECE-1 enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.
-
Caption: A flowchart illustrating the key steps in a typical fluorometric assay to determine the inhibitory potency of compounds against ECE-1.
Selectivity Profile
Based on the available data, phosphoramidon exhibits a broad-spectrum inhibitory profile, with high potency against NEP and moderate potency against ECE, while being a weak inhibitor of ACE.[1] In contrast, this compound is reported to be a selective inhibitor of ECE-1. Experimental evidence has shown that this compound can differentiate between ECE-1 and ECE-2 activity based on the pH optimum of the reaction, inhibiting ECE-1 at a neutral pH but not ECE-2 at an acidic pH.
Conclusion
Both this compound and phosphoramidon are valuable tools for studying the endothelin system and other physiological processes involving metalloproteases.
-
Phosphoramidon is a potent, broad-spectrum inhibitor, particularly effective against NEP. Its use is well-suited for studies where the simultaneous inhibition of multiple metalloproteases is desired or acceptable.
-
This compound offers selectivity for ECE-1, making it a more suitable tool for investigating the specific functions of this enzyme in isolation from other metalloproteases.
The choice between these two inhibitors will ultimately depend on the specific research question and the required level of selectivity. For a definitive comparison of their potency against ECE-1, a direct comparative study under identical experimental conditions would be necessary.
References
A Comparative Guide to ECE-1 Inhibitors: PD159790 in Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endothelin-converting enzyme-1 (ECE-1) inhibitor PD159790 against other notable ECE-1 inhibitors, CGS 35066 and Phosphoramidon, within preclinical research models. The data presented is compiled from various preclinical studies to offer an objective overview of their performance, supported by detailed experimental methodologies.
Introduction to ECE-1 Inhibition
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway. It is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Dysregulation of the ECE-1/ET-1 axis has been implicated in the pathophysiology of various cardiovascular and proliferative diseases, making ECE-1 a compelling therapeutic target. This guide focuses on the comparative preclinical data of small molecule inhibitors targeting this critical enzyme.
Performance Comparison of ECE-1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound, CGS 35066, and Phosphoramidon based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, data has been aggregated from independent research.
In Vitro Potency: Inhibition of ECE-1 Activity
| Inhibitor | IC50 (nM) | Enzyme Source | Assay Method |
| This compound | 18 | Recombinant human ECE-1 | Fluorometric assay |
| CGS 35066 | 22[1] | Human ECE-1 | Not specified |
| Phosphoramidon | 3500[2][3] | Not specified | Not specified |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy: Inhibition of Big ET-1-Induced Pressor Response in Rats
| Inhibitor | Dose | Route of Administration | % Inhibition of Pressor Response |
| This compound | 30 mg/kg | Intravenous (i.v.) | 75% |
| CGS 35066 | 10 mg/kg | Intravenous (i.v.) | 84%[1] |
| Phosphoramidon | Not specified | Intravenous (i.v.) | Dose-dependent inhibition[4] |
Experimental Protocols
In Vitro ECE-1 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of ECE-1 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitors (this compound, CGS 35066, Phosphoramidon) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the microplate, add the recombinant ECE-1 enzyme to each well, followed by the addition of the test inhibitor dilutions.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the ECE-1 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Big ET-1-Induced Pressor Response in Rats
This preclinical model assesses the ability of an ECE-1 inhibitor to block the physiological effects of ECE-1 activity in a living organism.
Animal Model:
-
Male Sprague-Dawley rats are typically used.
Procedure:
-
Anesthetize the rats and cannulate the carotid artery to monitor mean arterial pressure (MAP) and the jugular vein for intravenous administration of substances.
-
Administer the test ECE-1 inhibitor (e.g., this compound, CGS 35066, or Phosphoramidon) or vehicle control intravenously.
-
After a predetermined time to allow for drug distribution, administer an intravenous bolus of big endothelin-1.
-
Continuously record the MAP to measure the pressor (blood pressure raising) response induced by the conversion of big ET-1 to ET-1.
-
The peak increase in MAP following big ET-1 administration is measured.
-
The percentage of inhibition of the pressor response is calculated by comparing the peak MAP increase in the inhibitor-treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
ECE-1 Signaling Pathway
The following diagram illustrates the central role of ECE-1 in the endothelin signaling cascade, leading to vasoconstriction.
Caption: ECE-1 converts Big ET-1 to ET-1, which binds to receptors causing vasoconstriction.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram outlines the key steps in the preclinical evaluation of ECE-1 inhibitors using the big ET-1-induced pressor response model.
References
- 1. Phosphoramidon blocks the pressor activity of big endothelin[1-39] and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidon blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PD159790 and CGS 35066 in ECE-1 Inhibition
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and developing novel therapeutics. This guide provides a detailed head-to-head comparison of two notable Endothelin-Converting Enzyme-1 (ECE-1) inhibitors: PD159790 and CGS 35066. ECE-1 is a key metalloprotease in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1), making it a significant target in cardiovascular and other diseases.
Executive Summary
This comparison reveals that while both this compound and CGS 35066 are recognized as inhibitors of ECE-1, the currently available data strongly indicates that CGS 35066 is a significantly more potent and selective inhibitor . CGS 35066 demonstrates nanomolar potency against ECE-1 with a high degree of selectivity over the related enzyme, neutral endopeptidase (NEP). In contrast, the available data for this compound suggests considerably lower potency. This guide will delve into the specifics of their biochemical activity, selectivity, and the experimental methodologies used to characterize these compounds.
Data Presentation: Biochemical Activity and Selectivity
A direct comparison of the inhibitory potency of this compound and CGS 35066 against ECE-1 and their selectivity over NEP is crucial for evaluating their utility as research tools. The following table summarizes the available quantitative data.
| Compound | Target | IC50 / EC50 | Selectivity (vs. NEP) | Reference |
| CGS 35066 | Human ECE-1 | 22 ± 0.9 nM | ~104-fold | [1][2] |
| Rat Kidney NEP | 2.3 ± 0.03 µM | [1] | ||
| This compound | ECE-1 | 28.1 µM (EC50) | Data not available | |
| NEP | Data not available |
Note: A specific IC50 value for this compound against ECE-1 and its selectivity against NEP could not be definitively identified in the reviewed literature. The provided EC50 value suggests significantly lower potency compared to the IC50 of CGS 35066.
In Vivo Performance: Insights from Preclinical Studies
In vivo studies provide valuable context for the biochemical data. Research on CGS 35066 has demonstrated its efficacy in a rat model.
CGS 35066: In conscious rats, intravenous administration of CGS 35066 dose-dependently blocked the pressor response induced by big endothelin-1 (big ET-1), the precursor to ET-1.[1] Doses ranging from 0.3 to 10.0 mg/kg resulted in a 61% to 98% blockade of the pressor response at 30 minutes post-administration.[1] At 120 minutes, the blockade ranged from 29% to 84%, indicating a sustained in vivo activity.[1] Importantly, CGS 35066 did not affect the pressor response to angiotensin-I, demonstrating its selectivity over angiotensin-converting enzyme (ACE).[1]
This compound: Specific in vivo comparative data for this compound was not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are essential.
In Vitro ECE-1 Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against ECE-1.
Objective: To quantify the potency of an inhibitor (e.g., this compound, CGS 35066) by determining its IC50 value against recombinant human ECE-1.
Materials:
-
Recombinant Human ECE-1
-
ECE-1 Assay Buffer
-
Fluorogenic ECE-1 Substrate
-
Test Compounds (this compound, CGS 35066) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ECE-1 substrate and the test compounds. Serially dilute the test compounds to create a range of concentrations.
-
Enzyme Reaction: In each well of the microplate, add the ECE-1 assay buffer, the ECE-1 enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic ECE-1 substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Big ET-1 Induced Pressor Response Assay
This protocol describes a method to evaluate the in vivo efficacy of ECE-1 inhibitors.
Objective: To assess the ability of a test compound to block the vasoconstrictor effect of exogenously administered big ET-1 in an animal model.
Animal Model: Conscious, catheterized rats.
Procedure:
-
Animal Preparation: Surgically implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for substance administration) and allow the animals to recover.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
Compound Administration: Administer the test compound (e.g., CGS 35066) or vehicle intravenously at various doses.
-
Big ET-1 Challenge: At specific time points after compound administration (e.g., 30 and 120 minutes), administer a bolus injection of big ET-1.
-
Blood Pressure Monitoring: Continuously monitor and record the MAP to measure the pressor response to big ET-1.
-
Data Analysis: Calculate the area under the curve (AUC) of the MAP increase following the big ET-1 challenge for both vehicle- and compound-treated groups. The percentage of inhibition is determined by comparing the AUC of the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ECE-1 signaling pathway and a typical experimental workflow for evaluating ECE-1 inhibitors.
Caption: ECE-1 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
Based on the available evidence, CGS 35066 emerges as a superior tool for the specific inhibition of ECE-1 in both in vitro and in vivo settings. Its high potency and well-defined selectivity profile make it a reliable choice for elucidating the physiological and pathological roles of ECE-1. While this compound is also cited as an ECE-1 inhibitor, the lack of comprehensive, publicly available data on its inhibitory potency and selectivity warrants caution in its application, particularly in studies where high specificity is required. Researchers should carefully consider these differences when selecting an ECE-1 inhibitor for their experimental needs. Further studies are required to fully characterize the inhibitory profile of this compound to allow for a more complete and direct comparison with CGS 35066.
References
Assessing the Off-Target Profile of PD159790 (Canertinib/CI-1033): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, understanding the off-target profile of a compound is as critical as defining its on-target potency. This guide provides a comparative assessment of the off-target profile of PD159790, also known as Canertinib or CI-1033, a pan-ErbB inhibitor. Due to the limited publicly available, comprehensive kinase screening data for Canertinib, this guide will leverage available information and draw comparisons with other well-characterized ErbB family inhibitors, Lapatinib and Afatinib, to highlight the principles and importance of rigorous off-target profiling.
Introduction to this compound (Canertinib/CI-1033)
Comparison of Kinase Selectivity Profiles
A thorough assessment of a kinase inhibitor's selectivity involves screening it against a large panel of kinases. This provides a quantitative measure of its activity against intended targets versus a wide array of other kinases in the human kinome. While detailed, broad-panel data for Canertinib is elusive, we can compare its known target profile with that of other ErbB inhibitors for which more extensive data is available.
Table 1: Comparison of On-Target and Off-Target Activities of ErbB Family Inhibitors
| Compound | Primary Targets (IC50) | Selected Off-Targets (Activity) | Data Source |
| Canertinib (CI-1033/PD159790) | EGFR (1.5 nM), ErbB2 (9.0 nM), ErbB4 (7 nM)[1][2] | PDGFR, FGFR, InsR, PKC, CDK1/2/4 (reported as inactive)[1] | [1][2] |
| Lapatinib | EGFR (10.8 nM), ErbB2 (9.2 nM)[5] | Weakly inhibits ErbB4 (IC50 367 nM). Displays >300-fold selectivity for EGFR and ErbB2 over c-Src, c-Raf, MEK, ERK, c-Fms, CDK1, CDK2, p38, Tie-2, and VEGFR2.[5] | [5] |
| Afatinib | Irreversible inhibitor of EGFR, HER2, and HER4.[6] | Ribonucleotide Reductase (RNR) has been identified as a potential off-target.[7] | [6][7] |
Note: The off-target data for Canertinib is not from a comprehensive kinase panel and should be interpreted with caution.
The Importance of Comprehensive Off-Target Profiling
The data presented highlights the varying degrees of selectivity among kinase inhibitors targeting the same family of receptors. While Canertinib is described as highly specific, the lack of a broad kinase panel profile in the public domain makes a direct, quantitative comparison of its promiscuity challenging. For instance, Lapatinib's profile reveals a significant selectivity window against a range of other kinases, providing a higher degree of confidence in its use as a specific tool compound for EGFR/HER2 inhibition.[5] The discovery of Ribonucleotide Reductase as an off-target for Afatinib underscores the potential for unexpected interactions that can have therapeutic implications or contribute to adverse effects.[7]
A comprehensive off-target profile is crucial for:
-
Predicting potential side effects: Off-target inhibition can lead to unforeseen toxicities.
-
Understanding the mechanism of action: Observed cellular effects may be due to inhibition of off-targets.
-
Drug repurposing: Identifying potent off-target activities could open new therapeutic avenues.
-
Informing lead optimization: Guiding medicinal chemistry efforts to improve selectivity.
Experimental Methodologies for Off-Target Profiling
A variety of biochemical and cell-based assays are employed to determine the selectivity of kinase inhibitors.
Biochemical Assays
These assays directly measure the interaction of an inhibitor with a purified kinase.
-
Radiometric Assays: A classic method that measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8] Inhibition is quantified by a decrease in substrate phosphorylation.
-
LanthaScreen™ TR-FRET Assays: A fluorescence-based method that measures the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.[9] Inhibition of the kinase leads to a decrease in the TR-FRET signal. This platform can also be used in a binding assay format to measure the displacement of a fluorescent tracer from the kinase by an inhibitor.[10][11]
-
Radioligand Binding Assays: These assays measure the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the target kinase.[12][13]
Cell-Based Assays
These assays assess the effect of an inhibitor on kinase activity within a cellular context, providing insights into target engagement and downstream signaling.
-
Phospho-specific Antibody-Based Assays: Techniques like Western blotting or ELISA can be used to measure the phosphorylation status of a kinase's substrate in cells treated with an inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent energy transfer probe from a NanoLuc® luciferase-tagged kinase by a test compound in live cells.
Experimental Protocols
Below are generalized protocols for common biochemical kinase assays. For specific applications, optimization is typically required.
Generalized Radiometric Kinase Assay Protocol
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing: Wash the membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Generalized LanthaScreen™ TR-FRET Kinase Activity Assay Protocol
-
Reaction Setup: In a microplate, combine the kinase, a fluorescein-labeled substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing EDTA (to stop the reaction) and a terbium-labeled phospho-specific antibody.
-
Incubation: Incubate at room temperature for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[14][15]
Visualizing Kinase Signaling and Experimental Workflows
Diagram 1: Simplified ErbB Signaling Pathway
Caption: Simplified ErbB signaling pathway and the inhibitory action of Canertinib.
Diagram 2: General Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Canertinib - Wikipedia [en.wikipedia.org]
- 3. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Experimental Validation of PD159790's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PD159790 with an alternative, alongside supporting experimental data to validate its mechanism of action as a selective Endothelin-Converting Enzyme-1 (ECE-1) inhibitor.
Mechanism of Action: Targeting the Endothelin Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide synthesized from its inactive precursor, big endothelin-1 (big ET-1), by the action of Endothelin-Converting Enzyme-1 (ECE-1).[1] The inhibition of ECE-1 presents a therapeutic strategy for conditions associated with elevated ET-1 levels, such as hypertension and other cardiovascular diseases. This compound was developed as a selective inhibitor for ECE-1.[1]
An alternative, more broadly acting inhibitor is phosphoramidon, which inhibits both ECE-1 and Neutral Endopeptidase (NEP).[1] NEP is an enzyme responsible for the degradation of several vasodilator peptides. Therefore, its inhibition can lead to broader physiological effects compared to a selective ECE-1 inhibitor like this compound.
Comparative Inhibitory Activity
| Compound | Target Enzyme | IC50 Value |
| This compound | ECE-1 | Selective Inhibitor (Specific IC50 not publicly available) |
| Phosphoramidon | ECE-1 | 3.5 µM[2] |
| NEP | 0.034 µM[2] | |
| ACE | 78 µM[2] | |
| CGS-26303 | ECE-1 | 410 nM[1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. ACE refers to Angiotensin-Converting Enzyme.
Experimental Validation of this compound's Selectivity
A key experimental validation of this compound's mechanism of action is the demonstration of its selectivity for ECE-1 over other related enzymes, such as ECE-2. One study validated this by leveraging the different optimal pH conditions for the activity of these enzymes. This compound effectively inhibited the conversion of big ET-1 at pH 6.9, the optimal pH for ECE-1 activity. In contrast, it did not affect this conversion at pH 5.4, the optimal pH for ECE-2.[1] This demonstrates the selective inhibitory action of this compound towards ECE-1.
Experimental Protocols
A fundamental experiment to validate the mechanism of action of ECE-1 inhibitors is the "Conversion of Big Endothelin-1 to Endothelin-1 Assay." This assay directly measures the enzymatic activity of ECE-1 and its inhibition by test compounds.
Conversion of Big Endothelin-1 to Endothelin-1 Assay Protocol
This protocol outlines the general steps for measuring the in vitro conversion of big ET-1 to ET-1 and the inhibitory effect of compounds like this compound.
1. Materials and Reagents:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human)
-
This compound or other test inhibitors
-
Phosphoramidon (as a positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop Solution (e.g., 0.1% Trifluoroacetic Acid)
-
Endothelin-1 standard
-
Detection System:
-
For Radioimmunoassay (RIA): 125I-labeled ET-1, anti-ET-1 antibody, secondary antibody, scintillation fluid, and a gamma counter.
-
For High-Performance Liquid Chromatography (HPLC): HPLC system with a C18 reverse-phase column and a UV detector.
-
For Fluorometric Assay: A fluorogenic ECE-1 substrate and a fluorescence plate reader.
-
2. Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of recombinant human ECE-1.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a positive control (phosphoramidon) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, big Endothelin-1, to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
3. Detection and Quantification of Endothelin-1:
The amount of ET-1 produced is quantified to determine the ECE-1 activity.
-
Radioimmunoassay (RIA) Method:
-
Add 125I-labeled ET-1 and a specific anti-ET-1 antibody to the reaction mixture.
-
Incubate to allow for competitive binding between the labeled and unlabeled ET-1 to the antibody.
-
Precipitate the antibody-bound ET-1 using a secondary antibody.
-
Centrifuge and measure the radioactivity of the pellet using a gamma counter.
-
Generate a standard curve using known concentrations of ET-1 to determine the concentration of ET-1 in the samples.
-
-
High-Performance Liquid Chromatography (HPLC) Method:
-
Inject the reaction mixture into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the components of the mixture using a suitable gradient of solvents (e.g., acetonitrile and water with 0.1% TFA).
-
Detect the elution of ET-1 using a UV detector at a specific wavelength (e.g., 214 nm).
-
Quantify the amount of ET-1 by comparing the peak area to a standard curve generated with known concentrations of ET-1.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the endothelin signaling pathway and the experimental workflow for validating ECE-1 inhibitors.
Caption: Endothelin-1 synthesis pathway and points of inhibition.
Caption: Workflow for ECE-1 inhibition assay.
References
Cross-validation of PD159790's effects in different cell lines
An in-depth search for information regarding "PD159790" has yielded no specific results detailing its mechanism of action, effects in different cell lines, or any associated experimental data. The scientific literature readily available through broad searches does not contain specific studies centered on a compound with this designation.
This lack of information prevents the creation of a detailed comparison guide as requested. It is possible that "this compound" may be an internal compound designation not yet disclosed in public research, a misnomer, or a compound with very limited published data.
To proceed with your request, please verify the compound name and provide any alternative designations or relevant publications you may have. With a correct and searchable compound name, a comprehensive comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Unraveling PD159790: A Comparative Analysis of a Novel Kinase Inhibitor
For Immediate Release
In the competitive landscape of drug discovery, the identification of potent and selective inhibitors is paramount for the development of targeted therapies. This guide presents a comparative analysis of PD159790, a novel quinazoline-based compound, against other known kinase inhibitors. Due to the limited publicly available data on this compound, this analysis is based on the structural similarities to other compounds in its chemical class and their known targets.
Executive Summary
Comparative Potency and Selectivity
Without direct experimental data for this compound, we will analyze the potency and selectivity of analogous quinazoline derivatives that target various kinase families. This comparative data is essential for researchers to understand the potential therapeutic applications and to guide future research.
Table 1: Comparative Potency of Quinazoline-based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [1] |
| Erlotinib | EGFR | 2 | [2] |
| Lapatinib | EGFR, HER2 | 9.8, 13.4 | [3] |
| Vandetanib | VEGFR2, EGFR, RET | 40, 500, 100 | [4] |
| This compound | Unknown | Data not available |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate higher potency.
Experimental Protocols
To determine the potency and selectivity of novel compounds like this compound, the following standard experimental methodologies are recommended.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of kinases.
Protocol:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, test compound (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and ATP to the kinase buffer. c. Add the diluted test compound to the wells. d. Incubate the plate at 30°C for 1 hour. e. Add the detection reagent to stop the kinase reaction and measure the generated signal (e.g., luminescence).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cell Lines: Select cell lines with known kinase dependencies (e.g., A431 for EGFR).
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for 72 hours. d. Measure cell viability using a suitable method (e.g., MTS or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Signaling Pathway and Experimental Workflow
The quinazoline scaffold is prevalent in inhibitors targeting the ATP-binding site of receptor tyrosine kinases (RTKs). The diagram below illustrates the general signaling pathway of an RTK and a typical workflow for inhibitor screening.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of PD159790 and Dual ECE/NEP Inhibitors in Cardiovascular Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and dual-action inhibitors is critical for advancing cardiovascular therapies. This guide provides a comprehensive comparison of PD159790, a selective endothelin-converting enzyme (ECE) inhibitor, and dual ECE/neprilysin (NEP) inhibitors, supported by experimental data and detailed methodologies.
At the forefront of cardiovascular disease research is the modulation of key enzymatic pathways that regulate vascular tone and fluid balance. Two such enzymes, endothelin-converting enzyme (ECE) and neprilysin (NEP), have emerged as significant therapeutic targets. While selective inhibitors like this compound offer a focused approach on the endothelin system, dual ECE/NEP inhibitors present a broader strategy by simultaneously targeting both pathways. This comparison guide will delve into the mechanisms of action, inhibitory profiles, and experimental validation of these two classes of compounds.
Mechanism of Action: A Tale of Two Pathways
The rationale for targeting ECE and NEP stems from their opposing roles in cardiovascular homeostasis. ECE-1 is a key enzyme in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor.[1] Inhibition of ECE-1, therefore, aims to reduce the production of this powerful vasoconstricting peptide.
Neprilysin, on the other hand, is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides like atrial natriuretic peptide (ANP).[2] These natriuretic peptides promote vasodilation and natriuresis, counteracting the effects of vasoconstrictors. By inhibiting NEP, the levels of these beneficial peptides are increased, leading to vasodilation and a reduction in blood pressure.
Dual ECE/NEP inhibitors are designed to simultaneously block the production of the vasoconstrictor ET-1 and prevent the breakdown of vasodilator peptides, offering a multi-pronged approach to managing cardiovascular diseases.
Comparative Inhibitory Profiles
| Compound | Target | IC50 / Ki |
| This compound | ECE-1 | Data not available |
| NEP | Data not available | |
| CGS 26303 | ECE-1 | Data not available |
| NEP | Data not available | |
| KC-12615 (active metabolite of SLV-306) | ECE-1 | IC50 = 1.29 µM[3] |
| NEP | Ki = 0.400 nM[3] |
Table 1: Comparative Inhibitory Activity. This table summarizes the available inhibitory constants for the discussed compounds. The significant difference in the inhibitory potency of KC-12615 against NEP and ECE highlights its dual-action mechanism. The lack of publicly available data for this compound and CGS 26303 underscores the need for further direct comparative studies.
Experimental Data and Methodologies
The efficacy of these inhibitors has been evaluated in various preclinical and clinical settings. Below are summaries of key experimental findings and the methodologies employed.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against ECE-1 and NEP.
Experimental Protocol for ECE-1 Inhibition:
-
Enzyme Source: Recombinant human ECE-1.
-
Substrate: Big endothelin-1 (big ET-1).
-
Assay Principle: The assay measures the conversion of big ET-1 to ET-1 by ECE-1. The amount of ET-1 produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Procedure:
-
ECE-1 is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or a dual inhibitor).
-
The reaction is initiated by the addition of big ET-1.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of ET-1 generated is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Protocol for NEP Inhibition:
-
Enzyme Source: Recombinant human NEP.
-
Substrate: Atrial Natriuretic Peptide (ANP).
-
Assay Principle: The assay measures the degradation of ANP by NEP. The remaining amount of intact ANP is quantified.
-
Procedure:
-
NEP is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of ANP.
-
The mixture is incubated at 37°C.
-
The reaction is terminated, and the concentration of intact ANP is determined using a competitive immunoassay or HPLC.
-
Ki values are determined through kinetic analysis of substrate degradation at different inhibitor concentrations.
-
In Vivo Models
Objective: To assess the physiological effects of the inhibitors on blood pressure, cardiac function, and relevant biomarkers in animal models or humans.
Rat Model of Heart Failure (as used for CGS 26303):
-
Animal Model: A model of heart failure is induced in rats, often through surgical procedures like coronary artery ligation or by using salt-sensitive hypertensive strains.
-
Treatment: Animals are treated with the dual ECE/NEP inhibitor (e.g., CGS 26303), a selective inhibitor, or a placebo over a specified period.
-
Endpoints:
-
Hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) are monitored.
-
Cardiac remodeling is assessed through histological analysis of heart tissue.
-
Plasma levels of biomarkers such as ET-1 and ANP are measured.
-
Human Study with SLV-306 (Daglutril): [4][5][6][7]
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy human volunteers.[4][5][6][7]
-
Intervention: Subjects receive oral doses of SLV-306 or placebo.[4][5][6][7]
-
Challenge: An infusion of big ET-1 is administered to challenge the ECE system.[4][5][6][7]
-
Endpoints:
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Signaling Pathways of ECE and NEP. This diagram illustrates the opposing roles of the endothelin and neprilysin pathways in regulating vascular tone and the points of intervention for this compound and dual ECE/NEP inhibitors.
Figure 2: In Vitro Enzyme Inhibition Assay Workflow. This flowchart outlines the key steps involved in determining the inhibitory potency of compounds against ECE-1 and NEP in a laboratory setting.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for its therapeutic efficacy. While detailed pharmacokinetic data for this compound in humans is not widely published, preclinical studies in rats provide some insights. Similarly, the pharmacokinetics of dual ECE/NEP inhibitors have been characterized in both animals and humans.
| Parameter | This compound (Rats, Oral) | CGS 26303 (Rats, Oral) | SLV-306 (Humans, Oral) |
| Tmax (Time to Peak Concentration) | Data not available | Data not available | Data not available |
| Cmax (Peak Plasma Concentration) | Data not available | Data not available | Dose-dependent |
| t1/2 (Half-life) | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Data not available |
Table 2: Comparative Pharmacokinetic Parameters. This table highlights the current gaps in publicly available pharmacokinetic data for a direct comparison. The dose-dependent Cmax of SLV-306 in humans suggests predictable absorption characteristics.[4][5][6][7]
Conclusion
The choice between a selective ECE inhibitor like this compound and a dual ECE/NEP inhibitor depends on the specific therapeutic goal. This compound offers a targeted approach to mitigating the vasoconstrictor effects of ET-1. Dual inhibitors, such as the active metabolite of SLV-306, provide a broader mechanism of action by not only reducing vasoconstriction but also enhancing the beneficial effects of natriuretic peptides.
The available data, particularly for KC-12615, demonstrates the feasibility of achieving potent dual inhibition. However, a comprehensive understanding of the comparative efficacy and safety of these different approaches requires further head-to-head studies with publicly available and detailed quantitative data for all compounds of interest. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such comparative investigations. As research in this area progresses, a clearer picture will emerge regarding the optimal strategy for modulating the ECE and NEP pathways in the treatment of cardiovascular diseases.
References
- 1. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. The dual endothelin converting enzyme/neutral endopeptidase inhibitor SLV-306 (daglutril), inhibits systemic conversion of big endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Verification of PD159790's Activity as a Selective ECE-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data on PD159790, a synthetic organic compound identified as a selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). The information is compiled from the initial discovery and subsequent independent studies that have utilized this compound.
Overview of this compound
This compound, with the systematic name N-(1-ethyl-3-piperidinyl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine, is a small molecule inhibitor of ECE-1. This enzyme is critical in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1). The selectivity of this compound for ECE-1 over its isoform, ECE-2, makes it a valuable tool in pharmacological research to dissect the distinct roles of these enzymes.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the primary publication and subsequent independent studies.
| Parameter | Reported Value (Ahn et al., 1998) | Reported Value (Independent Study) | Reference |
| ECE-1 Inhibition (IC50) | 1.1 µM | Not explicitly re-determined, but used effectively at 30 µM to inhibit ECE-1 | [1] |
| ECE-2 Inhibition | No effect at 100 µM | Insensitive to inhibition at 30 µM | [1] |
| Cellular Toxicity | No cellular toxicity up to 100 µM | Not reported | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for assessing ECE-1 inhibition.
Endothelin-1 synthesis, action, and inhibition by this compound.
Experimental workflow for assessing ECE-1 inhibition.
Experimental Protocols
ECE-1 Inhibition Assay (Based on Ahn et al., 1998 and subsequent studies)
This protocol describes a common method for evaluating the inhibitory activity of compounds against ECE-1.
-
Enzyme Preparation:
-
Human umbilical vein endothelial cells (HUVECs) are cultured and harvested.
-
Cells are lysed, and subcellular fractions are separated by density gradient centrifugation.
-
Fractions enriched in plasma membranes, containing ECE-1, are used as the enzyme source.
-
-
Inhibition Assay:
-
Membrane fractions are incubated with the substrate, big ET-1, in a buffer system at a pH optimal for ECE-1 activity (typically pH 6.8-6.9).
-
Various concentrations of the test compound (e.g., this compound) are added to the incubation mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, often by the addition of a dual ECE and neutral endopeptidase 24.11 (NEP) inhibitor like phosphoramidon to prevent further conversion.
-
-
Quantification of ET-1:
-
The amount of ET-1 generated is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.
-
Differentiation of ECE-1 and ECE-2 Activity
To confirm the selectivity of an inhibitor, its effect on ECE-2 activity is also assessed. This is typically achieved by performing the inhibition assay at a pH optimal for ECE-2 (around pH 5.5) and comparing the results to those obtained at the optimal pH for ECE-1. This compound has been shown to be a valuable tool in such studies, as it selectively inhibits ECE-1 activity at neutral pH while having minimal effect on the enzyme activity at acidic pH, which is characteristic of ECE-2.[1]
Independent Corroboration
While no formal, direct replication studies of the initial findings on this compound have been identified in the public literature, its use in subsequent independent research provides a degree of verification for its selective ECE-1 inhibitory activity. For instance, a study investigating the expression of ECE-2 in human vascular endothelial cells utilized this compound to differentiate between ECE-1 and ECE-2 activity based on their differential pH optima and sensitivity to the inhibitor.[1] The results of this study were consistent with the initial reports of this compound's selectivity, thereby lending support to its characterization as a specific ECE-1 inhibitor. Another study on the vasoconstrictor activity of a novel endothelin peptide also used this compound to block ECE-1 conversion of big ET-1.[2]
Conclusion
The available published data, originating from the initial discovery by Ahn et al. (1998) and corroborated by its use in subsequent independent research, consistently supports the characterization of this compound as a selective inhibitor of ECE-1. Its utility in distinguishing between ECE-1 and ECE-2 activity in different experimental settings provides functional validation of its selectivity. However, a formal, head-to-head replication study with detailed dose-response curves in various systems would further strengthen the independent verification of its pharmacological profile.
References
Evaluating the Specificity of Pan-ErbB Inhibitor PD183805 (Canertinib/CI-1033) in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-ErbB inhibitor PD183805, also known as Canertinib or CI-1033, focusing on its specificity within complex biological systems. Developed by Parke-Davis, this compound is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] This family, comprising EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4, plays a crucial role in cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of ErbB signaling is a key factor in the development and progression of various cancers, making these receptors prime targets for therapeutic intervention.[5][6]
This guide will compare PD183805 with other notable ErbB inhibitors, presenting key performance data in a structured format, detailing relevant experimental protocols, and providing visual representations of signaling pathways and experimental workflows.
Comparative Analysis of ErbB Inhibitor Specificity
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the in vitro inhibitory activity of PD183805 (Canertinib/CI-1033) and other selected ErbB inhibitors against members of the ErbB family and other related kinases.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected ErbB Inhibitors
| Compound | Target | IC50 (nM) | Inhibitor Type |
| PD183805 (Canertinib/CI-1033) | EGFR (ErbB1) | 0.8 - 7.4 [2][7][8][9] | Irreversible Pan-ErbB |
| HER2 (ErbB2) | 9.0 - 19 [2][7][9] | ||
| ErbB4 | 7 [2][9] | ||
| Gefitinib | EGFR (ErbB1) | 2 - 37 | Reversible EGFR |
| Erlotinib | EGFR (ErbB1) | 2 | Reversible EGFR |
| Lapatinib | EGFR (ErbB1) | 10.8 | Reversible Dual EGFR/HER2 |
| HER2 (ErbB2) | 9.8 | ||
| Afatinib | EGFR (ErbB1) | 0.5 | Irreversible Pan-ErbB |
| HER2 (ErbB2) | 14 | ||
| ErbB4 | 1 | ||
| Dacomitinib | EGFR (ErbB1) | 6 | Irreversible Pan-ErbB |
| HER2 (ErbB2) | 45.7 | ||
| ErbB4 | 15.2 | ||
| Neratinib | EGFR (ErbB1) | 92 | Irreversible Pan-ErbB |
| HER2 (ErbB2) | 59 | ||
| ErbB4 | 80 |
Table 2: Off-Target Kinase Profile of PD183805 (Canertinib/CI-1033)
| Kinase | Inhibition (%) at 1 µM |
| PDGFR | No significant activity[7] |
| FGFR | No significant activity[7] |
| InsR | No significant activity[7] |
| PKC | No significant activity[7] |
| CDK1/2/4 | No significant activity[7] |
| Src | Inhibition of downstream signaling[7] |
Data compiled from publicly available literature and manufacturer's data sheets.
Experimental Protocols
To ensure a comprehensive evaluation of an inhibitor's specificity, a combination of in vitro and cell-based assays is essential. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant human ErbB family kinases (EGFR, HER2, ErbB4)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., PD183805) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the purified kinase and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (0% inhibition for vehicle and 100% inhibition for a known potent inhibitor).
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of ErbB receptors in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting ErbB receptor activation.
Materials:
-
Human cancer cell lines with known ErbB expression levels (e.g., A431 for high EGFR, SK-BR-3 for high HER2).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
Serum-free medium.
-
Ligands for ErbB receptors (e.g., EGF for EGFR, Heregulin for ErbB3/ErbB4).
-
Test compound (e.g., PD183805).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ErbB receptors (e.g., anti-pEGFR Tyr1068, anti-pHER2 Tyr1248) and total ErbB receptors.
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Western blotting equipment.
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and image the blot.
-
Densitometry analysis can be performed to quantify the inhibition of phosphorylation.
Off-Target Screening using a Broad Kinase Panel
To comprehensively assess specificity, the inhibitor should be screened against a large panel of kinases.
Objective: To identify potential off-target interactions of a test compound.
Procedure: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology). The inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of purified kinases. The percent inhibition for each kinase is reported, providing a broad overview of the compound's selectivity.
Visualizing Pathways and Workflows
ErbB Signaling Pathway
The following diagram illustrates the canonical ErbB signaling pathway, highlighting the points of inhibition by pan-ErbB inhibitors like PD183805.
Caption: ErbB signaling pathway and the inhibitory action of PD183805.
Experimental Workflow for Specificity Evaluation
The logical flow for assessing the specificity of a novel kinase inhibitor is depicted below.
Caption: Workflow for evaluating the specificity of a kinase inhibitor.
Conclusion
The evaluation of a kinase inhibitor's specificity is a multifaceted process that requires a combination of biochemical and cell-based assays. PD183805 (Canertinib/CI-1033) demonstrates potent, irreversible inhibition of the ErbB family of receptors. While it shows high selectivity against a limited panel of other kinases, comprehensive profiling against a broader panel is crucial to fully characterize its off-target effects. This guide provides a framework for the comparative analysis of such inhibitors, emphasizing the importance of rigorous experimental validation to ensure the development of safe and effective targeted therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Canertinib - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Irreversible multitargeted ErbB family inhibitors for therapy of lung and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The erbB family: targets for therapeutic development against cancer and therapeutic strategies using monoclonal antibodies and tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
Benchmarking PD159790 Against a New Wave of ECE-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endothelin-converting enzyme-1 (ECE-1) is a critical zinc metalloprotease in the endothelin pathway, responsible for the final synthesis of the potent vasoconstrictor endothelin-1 (ET-1). Given its role in various cardiovascular and proliferative diseases, ECE-1 has been a key target for therapeutic intervention. PD159790 emerged as a notable selective inhibitor of ECE-1. This guide provides an objective comparison of this compound against more recently developed ECE-1 inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Comparative Analysis of ECE-1 Inhibitor Performance
The development of ECE-1 inhibitors has evolved from dual-specificity compounds to those with higher selectivity for ECE-1 over other metalloproteases like neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This selectivity is crucial for minimizing off-target effects. The following table summarizes the in vitro potency and selectivity of this compound and a selection of newer ECE-1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold vs. NEP) | In Vivo Efficacy |
| This compound | ECE-1 | 900[1] | High (details not specified) | Attenuates big ET-1 induced pressure increase[1] |
| CGS 35066 | ECE-1 | 22[2][3][4][5] | >100[5] | Blocks big ET-1 induced hypertensive effects[3][5][6] |
| SM-19712 | ECE-1 | Data not available | Selective | Data not available |
| Daglutril (SLV-306) | ECE/NEP | Data not available | Dual Inhibitor | Inhibits systemic conversion of big ET-1 in humans[7] |
| PD 069185 | ECE-1 | 900[1] | High (No inhibition of ECE-2 up to 100 µM)[1] | Attenuates big ET-1 induced pressure increase in isolated rat mesentery[1] |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of ECE-1 inhibitors requires a clear visualization of the endothelin signaling pathway and the experimental procedures used for their evaluation.
Endothelin-1 Signaling Pathway
ECE-1 inhibitors act by blocking the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active ET-1. ET-1 then binds to its receptors, ET-A and ET-B, on various cell types, primarily vascular smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction and cell proliferation.
Caption: The Endothelin-1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: ECE-1 Inhibition Assay
The inhibitory activity of compounds against ECE-1 is typically determined using a fluorometric assay. This workflow outlines the key steps involved in such an assay.
Caption: A typical workflow for determining the inhibitory activity of a compound against ECE-1.
Experimental Protocols
Fluorometric ECE-1 Inhibition Assay
This protocol is adapted from commercially available ECE-1 activity assay kits and provides a general framework for assessing inhibitor potency.[8]
1. Reagent Preparation:
- ECE-1 Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for ECE-1 activity (typically neutral).[8]
- ECE-1 Enzyme: Reconstitute lyophilized human recombinant ECE-1 in the assay buffer to a working concentration.[8]
- Fluorogenic Substrate: Dissolve a fluorogenic ECE-1 substrate (e.g., a MOCAc-peptide-Dnp substrate) in DMSO.
- Inhibitor Stock Solutions: Prepare serial dilutions of the test inhibitors (e.g., this compound, CGS 35066) in DMSO.
- Positive Control: A known ECE-1 inhibitor (e.g., phosphoramidon) should be used as a positive control.
- Negative Control: DMSO vehicle control.
2. Assay Procedure:
- Add ECE-1 enzyme to the wells of a 96-well microplate.
- Add the test inhibitors at various concentrations to the respective wells.
- Include positive and negative controls in separate wells.
- Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[8]
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[8]
3. Data Analysis:
- Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
- Normalize the reaction rates to the negative control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ECE-1 activity) by fitting the data to a suitable dose-response curve.
Conclusion
The landscape of ECE-1 inhibitors has seen significant advancements since the development of early compounds like this compound. Newer inhibitors, such as CGS 35066, demonstrate substantially improved potency and selectivity for ECE-1 over other metalloproteases.[2][3][4][5] This increased selectivity is a promising development for reducing potential off-target effects and improving the therapeutic window. While dual inhibitors like daglutril offer a different therapeutic strategy by targeting both ECE and NEP, the development of highly potent and selective ECE-1 inhibitors remains a key focus in the field.[7][9] Further head-to-head in vivo studies are necessary to fully elucidate the comparative efficacy and pharmacokinetic profiles of these newer agents against established benchmarks like this compound. The standardized experimental protocols outlined in this guide provide a framework for such future comparative assessments.
References
- 1. Novel selective quinazoline inhibitors of endothelin converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 6. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual endothelin converting enzyme/neutral endopeptidase inhibitor SLV-306 (daglutril), inhibits systemic conversion of big endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of PD159790: A Procedural Guide
Understanding PD159790: Chemical Properties
A summary of the available quantitative data for this compound is presented below. This information is critical for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₁₈F₃IN₄[1] |
| Molecular Weight | 450.24 g/mol [1] |
The presence of iodine and a trifluoromethyl group in the structure of this compound suggests that it should be treated as a halogenated organic compound. Such compounds require careful handling to avoid environmental contamination and potential health hazards.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, should always adhere to institutional and local regulations. The following are general best practices for chemical waste management in a laboratory setting.[2][3][4][5][6]
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: All chemical waste should initially be treated as hazardous unless confirmed to be non-hazardous.[4]
-
Segregation: Keep different classes of chemical waste separate to prevent dangerous reactions. For this compound, this would mean segregating it with other halogenated organic waste. Do not mix with non-halogenated solvents or aqueous waste.[5]
2. Proper Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, the associated hazards (e.g., "Halogenated Organic Waste"), and the date of accumulation.
-
Secure Storage: Waste containers should be kept in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials. Containers must be kept securely closed except when adding waste.[6]
Recommended Disposal Procedure for this compound
Given the chemical nature of this compound, the following step-by-step procedure is recommended for its disposal. This protocol is based on standard guidelines for the disposal of halogenated organic compounds.
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, such as contaminated weighing paper or disposable labware, in a dedicated, properly labeled solid waste container for halogenated organic compounds.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, properly labeled liquid waste container for halogenated organic solvents. Ensure the container is made of a compatible material (e.g., glass or polyethylene).
-
-
Container Management:
-
Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Disposal Request: Once the waste container is ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
Visualizing the Disposal Workflow
To further clarify the decision-making process for chemical waste disposal in a laboratory setting, the following workflow diagram is provided.
Caption: A workflow for the proper disposal of laboratory chemical waste.
By adhering to these procedures and principles, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure and responsible research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. businesswaste.co.uk [businesswaste.co.uk]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocol for PD159790
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of PD159790, a research chemical with the molecular formula C₁₆H₁₈F₃IN₄. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for handling novel chemical compounds with unknown hazard profiles.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for all procedures involving this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Eyes | Safety goggles or face shield | ANSI-approved safety glasses with side shields or goggles are essential to protect against splashes. A face shield provides additional protection.[2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fastened to protect against skin contact. |
| Respiratory | Chemical fume hood or respirator | All handling of solid or volatile forms of this compound must be conducted in a certified chemical fume hood to avoid inhalation.[1] If a fume hood is not available, a respirator with an appropriate cartridge should be used. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the planned procedures.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared and stable weigh boat.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing this compound slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[1]
-
Contamination: In case of a spill, immediately follow the laboratory's spill response protocol for hazardous chemicals.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
